4''-Hydroxyisojasminin
Description
Structure
2D Structure
Properties
IUPAC Name |
16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQUAKPMYNFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Origins of 4''-Hydroxyisojasminin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin, a secoiridoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data where available, experimental protocols for its isolation, and an exploration of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
The primary documented natural source of this compound is the plant species Jasminum mesnyi, commonly known as primrose jasmine or Japanese jasmine. This evergreen shrub, belonging to the Oleaceae family, is native to Vietnam and southern China and is cultivated in other regions as an ornamental plant.
Quantitative Data
| Plant Species | Plant Part | Compound | Reported Yield (%) | Purity (%) | Reference |
| Jasminum species | Leaves | Jasminin (B1164225) | 1.26 - 1.36 | 98.06 - 99.17 | CN102250174A[1] |
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of secoiridoid glycosides from Jasminum species, adapted from a patented process for jasminin extraction[1]. This protocol can serve as a foundational procedure for the targeted isolation of this compound.
Extraction
-
Plant Material Preparation: Air-dry the leaves of Jasminum mesnyi and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves in 95% ethanol (B145695) at a 1:8 solid-to-liquid ratio (w/v).
-
Perform the extraction at 60°C for 2 hours with continuous stirring.
-
Separate the extract from the plant material by filtration.
-
Repeat the extraction process on the residue two more times with a reduced solvent volume to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C until the ethanol is completely removed.
Liquid-Liquid Partitioning
-
Degreasing: To the concentrated aqueous extract, add an equal volume of petroleum ether and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step three to five times to remove nonpolar constituents like fats and chlorophyll.
-
Fractionation:
-
Extract the remaining aqueous phase with an equal volume of ethyl acetate (B1210297).
-
Separate the layers and collect the upper ethyl acetate fraction.
-
Repeat the ethyl acetate extraction three to five times.
-
Combine all the ethyl acetate fractions.
-
Chromatographic Purification
-
Concentration: Concentrate the combined ethyl acetate fractions to dryness under reduced pressure.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate stationary phase (e.g., silica gel 60, 200-300 mesh).
-
Dissolve the dried extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform-methanol, starting with a higher ratio of chloroform (B151607) and gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).
-
-
Isolation of this compound:
-
Pool the fractions containing the target compound, as identified by comparison with a standard if available, or by subsequent spectroscopic analysis.
-
Concentrate the pooled fractions to dryness.
-
Crystallization
-
Recrystallization: Dissolve the purified residue in a minimal amount of a suitable solvent system (e.g., ethanol-water or methanol) and allow it to crystallize.
-
Drying: Collect the crystals by filtration and dry them under vacuum to obtain pure this compound.
Biosynthesis of this compound
This compound belongs to the secoiridoid class of monoterpenoids, which are characteristic secondary metabolites in the Oleaceae family. The biosynthesis of secoiridoids is a complex process that originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The core iridoid skeleton is formed from geranyl pyrophosphate (GPP), a C10 intermediate. A key step involves the cyclization of geraniol (B1671447) to form the iridoid ring system, which then undergoes a series of oxidative cleavages to yield the secoiridoid structure. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for secoiridoid biosynthesis in the Oleaceae provides a putative framework. This involves the formation of deoxyloganic acid as a key intermediate. Subsequent hydroxylation, glycosylation, and other modifications would then lead to the diverse array of secoiridoids found in Jasminum species, including this compound.
Conclusion
Jasminum mesnyi stands out as the principal natural source for the secoiridoid glycoside this compound. While specific yield data for this compound is pending further research, established protocols for the isolation of related compounds from the same genus provide a robust starting point for its efficient extraction and purification. The biosynthetic pathway, rooted in the general scheme for secoiridoids in the Oleaceae family, offers a framework for understanding its formation and opens avenues for future synthetic biology approaches. This guide consolidates the current knowledge on the natural origins of this compound, aiming to facilitate further investigation into its chemical properties and potential therapeutic applications.
References
Phytochemical Screening of Jasminum Species for Secoiridoid Glucosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Jasminum, belonging to the Oleaceae family, is a rich source of bioactive compounds, with secoiridoid glucosides being a prominent class of molecules exhibiting a wide range of pharmacological activities.[1][2][3] These cyclopentane (B165970) monoterpene derivatives are of significant interest to the pharmaceutical industry for their potential anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][4] This technical guide provides a comprehensive overview of the phytochemical screening of Jasminum species for these valuable compounds, including a summary of identified secoiridoid glucosides, detailed experimental protocols, and a visual representation of the screening workflow.
Distribution of Secoiridoid Glucosides in Jasminum Species
Numerous studies have led to the isolation and characterization of a diverse array of secoiridoid glucosides from various Jasminum species. The table below summarizes the key findings, offering a comparative look at the distribution of these compounds across different species and plant parts.
| Jasminum Species | Plant Part | Identified Secoiridoid Glucosides |
| J. officinale | Flowers, Leaves | Jasgranoside, Jaspolyoside, 8-epi-kingiside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7, 11-dimethyl ester, [20S]-20-methoxyoleuropein, Oleuropein, Ligstroside, Demethyl-oleuropein, Oleoside dimethyl ester.[1][5] |
| J. grandiflorum | Leaves | Demethyl-2″-epifraxamoside, 2″-epifraxamoside, Jasminanhydride, Oleuropein.[6][7][8] |
| J. sambac | Leaves | Sambacosides A, E, and F (tetrameric iridoid glucosides).[9] |
| J. multiflorum | Aerial Parts, Leaves, Water Soluble Fraction | Multifloroside, Multiroside, 10-hydroxyoleoside-11-methylester, 10-hydroxyoleuropein, 10-hydroxyligustroside, Jusmultiside, Multiflorin, Jasmolactones A, B, C, D.[6][9][10] |
| J. nudiflorum | Leaves, Stems | Jasnudiflosides A-C, Jasnudiflosides F-L, Nudifloside D, Isooleoacteoside.[11][12][13] |
| J. mesnyi | Leaves | Jasmoside, Jasmesoside, 9-hydroxyjasminoside, 9-hydroxyjasminosidic acid, Jasmin 10-O-β-glucoside.[6][9][14] |
| J. amplexicaule | - | Jasamplexosides A, B, C, 10-hydroxyligstroside, Jasminoside, Isojasminoside.[1][3][9] |
| J. polyanthum | Flowers | Jaspolyanoside, Polyanoside, Isojaspolyosides A, B, and C, 6''-O-β-D-glucoside.[1] |
| J. urophyllum | Leaves, Stems, Whole Plant | Jasurosides A-D, E, F, G, Jasurolignoside.[9] |
| J. lanceolarium | Leaves, Stems | Jaslanceosides A, B, C, D, E, Jasminoside, 10-hydroxyoleoside dimethyl ester.[9] |
| J. azoricum | Leaves | Jasminin-10''-O-β-D-glucoside, Sambacoside F.[8] |
| J. humile var. revolutum | - | Jasminoside (10-cinnamoyloxyoleoside 7-methyl ester).[9] |
Experimental Protocols for Phytochemical Screening
The following sections outline a generalized yet detailed methodology for the phytochemical screening of Jasminum species for secoiridoid glucosides, synthesized from various reported studies.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (leaves, flowers, stems, or roots) from a healthy, positively identified Jasminum plant. The time of collection (season, diurnal cycle) can influence the phytochemical profile and should be recorded.
-
Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Processing:
-
Thoroughly wash the collected plant material with distilled water to remove any debris.
-
Air-dry the material in the shade at room temperature to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (e.g., 40-50°C) can be used.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.
-
Extraction of Secoiridoid Glucosides
-
Solvent Selection: Secoiridoid glucosides are polar compounds. Therefore, polar solvents are generally used for their extraction. Methanol and ethanol (B145695) are common choices. Aqueous extracts are also used.[6][8] The choice of solvent can be optimized based on the target compounds.
-
Extraction Methods:
-
Maceration: Soak the powdered plant material in the chosen solvent (e.g., methanol) in a sealed container for a specified period (e.g., 24-72 hours) with occasional shaking. Filter the extract and repeat the process with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, use a Soxhlet apparatus. Place the powdered plant material in a thimble and extract with the chosen solvent (e.g., ethanol, methanol, ethyl acetate (B1210297), acetone, n-hexane) for a defined period (e.g., 48 hours).[10] This method is particularly useful for continuous extraction.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient and faster extraction process at lower temperatures.
-
-
Concentration: After extraction, concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain a crude extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Secoiridoid glucosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: This is a crucial step for the isolation of individual compounds.
-
Adsorbent: Silica (B1680970) gel is a commonly used stationary phase for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is used.
-
Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used for silica gel columns.
-
Fraction Collection: Collect the eluate in a series of fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds, Prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients) is highly effective.
Compound Characterization and Identification
-
Thin Layer Chromatography (TLC): TLC is used for preliminary phytochemical screening and to monitor the progress of column chromatography. Develop the TLC plates in a suitable solvent system and visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid, ceric sulfate), which can give characteristic colors for different classes of compounds.
-
Spectroscopic Techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in the identification of functional groups present in the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the complete chemical structure and stereochemistry of the isolated secoiridoid glucosides.[9]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification.
-
Visualization of the Phytochemical Screening Workflow
The following diagram illustrates the general workflow for the phytochemical screening of Jasminum species for secoiridoid glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. opensciencepublications.com [opensciencepublications.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Secoiridoid glucosides from Jasminium azoricum L. and Jasminium grandiflorum L. [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Nine new secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
The Biosynthesis of Secoiridoids in Jasminum: A Technical Guide for Researchers
Abstract
The genus Jasminum, celebrated for its fragrant flowers, is a rich source of bioactive secoiridoid glucosides. These compounds, derived from the terpenoid pathway, exhibit a wide range of pharmacological activities and are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current understanding of the secoiridoid biosynthesis pathway in Jasminum. Drawing on genomic and metabolomic studies of Jasminum and related species within the Oleaceae family, this document outlines the putative enzymatic steps, key intermediates, and identified compounds. It also presents available quantitative data on gene expression, details generalized experimental protocols for the analysis of these molecules, and visualizes the biosynthetic and regulatory pathways to facilitate further research and development in this field.
Introduction
Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring system, often found as glucosides. In the Oleaceae family, which includes both Jasminum (jasmine) and Olea (olive), these compounds are typically derived from the oleoside (B1148882) pathway. While the complete biosynthetic pathway for secoiridoids has not been fully elucidated in any Jasminum species, significant insights have been gained from studies on the biosynthesis of oleuropein (B1677263) in olive, which serves as a valuable model. This guide synthesizes the available information to present a putative pathway for secoiridoid biosynthesis in Jasminum, highlighting the key enzymatic transformations from the primary precursor, geranyl pyrophosphate (GPP), to the diverse array of secoiridoids found in this genus.
The Putative Secoiridoid Biosynthetic Pathway in Jasminum
The biosynthesis of secoiridoids in Jasminum is believed to follow a conserved pathway within the Oleaceae family, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
From Geranyl Pyrophosphate to the Iridoid Scaffold
The pathway commences with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic reactions then constructs the core iridoid skeleton.
-
Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first iridoid intermediate.[1] This reaction involves an NAD(P)H-dependent reduction followed by a cyclization.[1]
Formation of Secoiridoids
Subsequent modifications of the iridoid scaffold, including oxidation, glycosylation, and methylation, lead to the formation of various secoiridoids. Deoxyloganic acid is considered a common intermediate in the biosynthesis of iridoids in the Oleaceae family.[2]
-
Iridoid Oxidase (IO): Nepetalactol is oxidized to 7-deoxyloganetic acid.
-
7-deoxyloganetic acid glucosyltransferase (7DLGT): This enzyme glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.
-
7-deoxyloganic acid hydroxylase (7DLH): A hydroxylation step to form loganic acid.
-
Loganic acid O-methyltransferase (LAMT): Methylation of loganic acid to produce loganin (B1675030).
-
Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the first secoiridoid.
-
Further Modifications: Secologanin and its derivatives then undergo further species-specific modifications, such as hydroxylation, methylation, and esterification with phenolic moieties (e.g., tyrosol derivatives), to produce the vast array of secoiridoids found in Jasminum. For instance, oleuropein, found in some Jasminum species, is an ester of elenolic acid glucoside and hydroxytyrosol.
Caption: Putative biosynthesis pathway of secoiridoids in Jasminum.
Quantitative Data
Quantitative data on secoiridoid biosynthesis in Jasminum is limited. However, transcriptome analysis of Jasminum sambac has provided insights into the expression levels of genes involved in the upstream terpenoid biosynthesis pathway.
Table 1: Secoiridoids Identified in Various Jasminum Species
| Compound | Jasminum Species | Reference(s) |
| 2''-Epifraxamoside | J. grandiflorum | [3] |
| Demethyl-2''-epifraxamoside | J. grandiflorum | [3] |
| Jasminanhydride | J. grandiflorum | [3] |
| Jasgranoside | J. officinale var. grandiflorum | [2][4] |
| Jaspolyoside | J. officinale var. grandiflorum | [2][4] |
| 8-epi-Kingiside | J. officinale var. grandiflorum | [2][4] |
| 10-Hydroxy-oleuropein | J. officinale var. grandiflorum | [2][4] |
| 10-Hydroxy-ligstroside | J. officinale var. grandiflorum | [2][4] |
| Oleoside-7,11-dimethyl ester | J. officinale var. grandiflorum | [2][4] |
| Jasnudiflosides A-C | J. nudiflorum | [5] |
| Jasnudiflosides F-L | J. nudiflorum | [6] |
| Nudifloside D | J. nudiflorum | [6] |
| Isooleoacteoside | J. nudiflorum | [6] |
| Jasminin-10''-O-β-D-glucoside | J. azoricum | |
| Sambacoside F | J. azoricum | |
| Oleuropein | J. grandiflorum | |
| Jasurosides A-D | J. urophyllum | [7] |
Note: This table is not exhaustive but represents a selection of identified secoiridoids.
Table 2: Relative Expression of Terpenoid Biosynthesis Genes in Jasminum sambac
| Gene | F1 (Closed Bud) | F2 (Opening) | F3 (Fully Open) | F4 (Senescence) | F5 (Withered) | Leaf | Root | Stem |
| MVA Pathway | ||||||||
| AACT | High | High | Med | Low | Low | Med | Low | Low |
| HMGS | High | High | Med | Low | Low | Med | Low | Low |
| HMGR | High | High | Med | Low | Low | Med | Low | Low |
| MVK | High | High | Med | Low | Low | Med | Low | Low |
| PMK | High | High | Med | Low | Low | Med | Low | Low |
| MVD | High | High | Med | Low | Low | Med | Low | Low |
| MEP Pathway | ||||||||
| DXS | High | High | High | Med | Low | High | Low | Low |
| DXR | High | High | High | Med | Low | High | Low | Low |
| MCT | High | High | High | Med | Low | High | Low | Low |
| CMK | High | High | High | Med | Low | High | Low | Low |
| MDS | High | High | High | Med | Low | High | Low | Low |
| HDS | High | High | High | Med | Low | High | Low | Low |
| HDR | High | High | High | Med | Low | High | Low | Low |
| Downstream Genes | ||||||||
| GPPS | High | High | High | Med | Low | High | Low | Low |
| FPPS | High | High | Med | Low | Low | Med | Low | Low |
Source: Adapted from transcriptome data of "Hutou" jasmine (Jasminum sambac var.).[8] Expression levels are represented qualitatively (High, Med, Low) based on the provided heatmaps.
Experimental Protocols
Extraction and Quantification of Secoiridoids
Objective: To extract and quantify secoiridoids from Jasminum plant material.
Materials:
-
Fresh or lyophilized Jasminum tissue (leaves, flowers)
-
Liquid nitrogen
-
Methanol or 80% ethanol (B145695)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or acetic acid
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC or UHPLC system with a DAD or MS detector
-
Analytical standards of known secoiridoids (e.g., oleuropein)
Protocol:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.
-
Extraction: a. Suspend the powdered tissue in 80% ethanol (e.g., 1:10 w/v). b. Sonciate for 30 minutes at room temperature. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatants under reduced pressure using a rotary evaporator at 40°C.
-
Purification (Optional): a. Resuspend the dried extract in water. b. Apply the aqueous extract to a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the secoiridoids with methanol.
-
HPLC-DAD/MS Analysis: a. Evaporate the methanolic eluate to dryness and resuspend in the initial mobile phase. b. Inject an aliquot into the HPLC system. c. Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. d. Column: A C18 reversed-phase column is commonly employed. e. Detection: Monitor at 240 nm and 280 nm for secoiridoids. Use MS for identification and confirmation.
-
Quantification: Create a calibration curve using analytical standards of known secoiridoids to quantify the compounds in the plant extracts.
Caption: Generalized workflow for secoiridoid analysis.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression of putative secoiridoid biosynthesis genes in different Jasminum tissues or under various conditions.
Materials:
-
Jasminum tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from finely ground, frozen Jasminum tissue using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes (e.g., homologs of GES, G8H, ISY) and a stable reference gene.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.
Regulation of Secoiridoid Biosynthesis
The regulation of secoiridoid biosynthesis in Jasminum is not well understood. However, in many plants, the biosynthesis of terpenoids is regulated by phytohormones, particularly jasmonates (JA). Jasmonate signaling is known to be involved in plant defense responses, and secoiridoids often play a defensive role. It is hypothesized that jasmonate signaling pathways, triggered by biotic or abiotic stress, may upregulate the expression of key biosynthetic genes in the secoiridoid pathway in Jasminum.
Caption: Hypothesized regulation by jasmonate signaling.
Conclusion and Future Perspectives
The biosynthesis of secoiridoids in Jasminum is a complex process with significant potential for the production of valuable bioactive compounds. While a putative pathway can be inferred from studies on related species, further research is needed to fully characterize the specific enzymes and regulatory mechanisms in Jasminum. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in identifying the complete set of biosynthetic genes, understanding their regulation, and elucidating the full spectrum of secoiridoids produced by this important genus. This knowledge will pave the way for metabolic engineering strategies to enhance the production of target secoiridoids for pharmaceutical and other applications.
References
- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secoiridoid components from Jasminum grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
4''-Hydroxyisojasminin: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from plants of the Jasminum genus. As a member of the secoiridoid class of natural products, it holds potential for various biological activities, making a thorough understanding of its physicochemical properties crucial for research and development. This technical guide provides a summary of the currently available computed physicochemical data for this compound, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such natural products.
Physicochemical Properties
Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, computational models provide valuable estimations for several key parameters. These computed properties, sourced from the PubChem database (CID 131847093), are summarized in Table 1.[1]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₁₃ | PubChem[1] |
| Molecular Weight | 558.6 g/mol | PubChem[1] |
| XLogP3 | -1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 7 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 558.23124126 Da | PubChem[1] |
| Monoisotopic Mass | 558.23124126 Da | PubChem[1] |
| Topological Polar Surface Area | 202 Ų | PubChem[1] |
| Heavy Atom Count | 39 | PubChem[1] |
| IUPAC Name | 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for key experiments that would be employed to experimentally determine the physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
-
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5–1°C), whereas impurities can lead to a depressed and broader melting range.[2]
-
Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial approximate determination, followed by a slower ramp of 1-2°C/minute for an accurate measurement).[3]
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.[2][4]
-
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and biological testing.
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.[5]
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are agitated in an orbital shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
After agitation, the samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged to separate the solid and liquid phases.
-
A known volume of the supernatant is carefully removed and diluted as necessary.
-
The concentration of this compound in the diluted supernatant is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5]
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflows
General Workflow for Physicochemical Characterization of a Natural Product
The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.
Potential Biological Activities and Screening Protocols
While specific signaling pathways for this compound have not been elucidated, secoiridoids from Jasminum species are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The following are standard in vitro assays to screen for these potential activities.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[6][7]
-
Procedure: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance to a control.[8]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[7][9]
-
Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. A solution of this compound at various concentrations is then added to the ABTS•+ solution. After a short incubation period, the absorbance is measured (typically around 734 nm), and the percentage of inhibition is calculated.[7]
-
Anti-inflammatory Activity Assay
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a compound on NO production is a common indicator of its anti-inflammatory potential.[10][11][12][13]
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of this compound for a specific period.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After incubation, the amount of NO produced in the cell culture supernatant is quantified using the Griess reagent, which measures nitrite (B80452) (a stable product of NO).[14]
-
A decrease in nitrite concentration in the presence of this compound indicates an anti-inflammatory effect. Cell viability assays (e.g., MTS or MTT) are run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
-
-
Logical Relationship for Biological Activity Screening
The following diagram illustrates the logical flow of screening this compound for potential antioxidant and anti-inflammatory activities.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available computed data. While experimental validation is essential, the provided protocols offer a clear path for researchers to determine these properties accurately. Furthermore, the outlined screening assays for antioxidant and anti-inflammatory activities can guide the initial exploration of the therapeutic potential of this natural product. Further research is warranted to fully characterize this compound and elucidate its potential roles in drug discovery and development.
References
- 1. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. pennwest.edu [pennwest.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from species of the Jasminum genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of phytochemical research and drug development.
Core Spectroscopic Data
The structural elucidation of this compound was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which are fundamental for its identification.
| Ionization Mode | Formula | Calculated m/z | Found m/z |
| HR-FAB-MS | C₂₆H₃₈O₁₃Na | 581.2209 | 581.2212 ([M+Na]⁺) |
¹H Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 400 MHz)
Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, providing critical information about its structure and stereochemistry.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.86 | d | 8.0 |
| 3 | 7.49 | s | |
| 5 | 3.12 | m | |
| 6α | 1.80 | m | |
| 6β | 1.62 | m | |
| 8 | 5.37 | q | 6.8 |
| 9 | 2.55 | m | |
| 10 | 1.15 | d | 7.2 |
| 11 | 4.15 | d | 6.0 |
| 11 | 4.05 | d | 6.0 |
| 1' | 4.88 | d | 8.0 |
| 2' | 3.22 | dd | 8.0, 9.2 |
| 3' | 3.38 | t | 9.2 |
| 4' | 3.28 | t | 9.2 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.6 |
| 1'' | 4.40 | d | 7.6 |
| 2'' | 3.20 | dd | 7.6, 9.2 |
| 3'' | 3.37 | t | 9.2 |
| 4'' | 3.55 | t | 9.2 |
| 5'' | 3.33 | m | |
| 6''a | 3.83 | dd | 12.0, 2.4 |
| 6''b | 3.68 | dd | 12.0, 5.2 |
| 12 | 1.65 | d | 6.8 |
¹³C Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 100 MHz)
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.
| Position | δ (ppm) |
| 1 | 95.1 |
| 3 | 153.2 |
| 4 | 110.1 |
| 5 | 31.9 |
| 6 | 43.1 |
| 7 | 130.2 |
| 8 | 125.1 |
| 9 | 43.9 |
| 10 | 14.1 |
| 11 | 69.9 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.7 |
| 5' | 78.2 |
| 6' | 62.9 |
| 1'' | 104.2 |
| 2'' | 75.1 |
| 3'' | 77.8 |
| 4'' | 72.8 |
| 5'' | 78.0 |
| 6'' | 63.0 |
| C=O | 173.4 |
| C=O | 168.5 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard methodologies for the isolation and characterization of natural products.
Isolation of this compound
The compound was isolated from the methanolic extract of the dried leaves of Jasminum lanceolarium. The extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule. The sample was mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a novel natural product like this compound is crucial for its unambiguous structure elucidation. The following diagram illustrates a typical workflow.
Preliminary Biological Activity of 4''-Hydroxyisojasminin: A Technical Whitepaper
Disclaimer: Scientific literature available in the public domain regarding the specific biological activities of isolated 4''-Hydroxyisojasminin is limited. This document provides a technical overview based on the reported activities of extracts from Jasminum mesnyi, a plant species known to contain this compound and other secoiridoids. The experimental protocols and signaling pathways described herein are representative of the methodologies used to assess the observed biological activities of these extracts and are intended to serve as a guide for future research on the isolated compound.
Introduction
This compound is a secoiridoid glycoside that has been identified as a constituent of Jasminum mesnyi Hance (primrose jasmine).[1] Secoiridoids are a class of monoterpenoids known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and wound healing properties.[2][3] While comprehensive studies on the isolated this compound are scarce, preliminary investigations into the bioactivity of Jasminum mesnyi extracts provide an initial indication of its potential therapeutic relevance. This whitepaper aims to consolidate the available data on the biological activities associated with extracts containing this compound, detail relevant experimental protocols, and propose potential mechanisms of action through signaling pathway diagrams.
Data Presentation: Antioxidant Activity of Jasminum mesnyi Extracts
The most significant quantitative data available pertains to the antioxidant activity of Jasminum mesnyi leaf extracts, which contain this compound. The antioxidant potential of these extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH free radicals, is a key metric for antioxidant activity.
| Extract/Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |
| 90% Methanol (B129727) Extract of J. mesnyi | 25.27 ± 0.6 | [1] |
| Aqueous Extract of J. mesnyi | 71.84 ± 0.06 | [1] |
| Ethyl Acetate Fraction of J. mesnyi | 153.45 ± 6.65 | [3] |
| n-Butanol Fraction of J. mesnyi | 6.22 ± 0.25 | [3] |
| L-Ascorbic Acid (Standard) | 8.84 ± 0.05 | [1] |
| Rutin (Standard) | 3.78 ± 0.153 | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the antioxidant activity of a plant extract using the DPPH assay.[4]
1. Preparation of Reagents:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol (B145695). Store the solution in a dark bottle at 4°C.
- Test Samples: Prepare a stock solution of the plant extract in methanol or ethanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
- Positive Controls: Prepare solutions of known antioxidants, such as L-ascorbic acid or rutin, at various concentrations.
2. Assay Procedure:
- In a 96-well microplate, add 100 µL of each concentration of the test sample or positive control to respective wells.
- Add 100 µL of the DPPH solution to each well.
- For the blank control, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.
- For the negative control, add 100 µL of the test sample at each concentration and 100 µL of methanol or ethanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
3. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - (A_sample - A_negative_control)) / A_blank ] * 100 where A_blank is the absorbance of the blank control, A_sample is the absorbance of the test sample, and A_negative_control is the absorbance of the negative control.
- Plot the percentage of scavenging activity against the concentration of the extract to determine the IC50 value.
Excisional Wound Healing Model in Rats
This protocol describes a common in vivo model to assess the wound healing potential of a substance.[5][6]
1. Animal Model:
- Use healthy adult Wistar or Sprague-Dawley rats, weighing between 200-250g.
- House the animals in individual cages under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
- Acclimatize the animals for at least one week before the experiment.
2. Excision Wound Creation:
- Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine).
- Shave the dorsal fur of the rats.
- Disinfect the shaved area with 70% ethanol.
- Create a full-thickness circular excision wound of approximately 8 mm in diameter on the back of each rat using a sterile biopsy punch.
3. Treatment:
- Divide the animals into groups (e.g., control, vehicle, test substance, and standard drug).
- Topically apply the test substance (e.g., an extract containing this compound formulated as an ointment or solution) to the wound area daily.
- The control group may receive no treatment, while the vehicle group receives the base formulation without the active substance. A standard wound healing agent can be used as a positive control.
4. Evaluation of Wound Healing:
- Wound Contraction: Measure the wound area on specific days (e.g., 0, 3, 7, 14, and 21) using a transparent grid or a digital caliper. Calculate the percentage of wound contraction.
- Epithelialization Period: Note the number of days required for the complete closure of the wound.
- Histopathological Examination: On the final day of the experiment, euthanize the animals and collect the wound tissue. Fix the tissue in 10% buffered formalin, embed it in paraffin, and section it. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to evaluate collagen deposition, re-epithelialization, and angiogenesis.
Mandatory Visualizations
Caption: A conceptual workflow for the discovery of bioactive compounds like this compound.
Caption: A generalized antioxidant signaling pathway potentially relevant to secoiridoids.
Conclusion and Future Directions
The preliminary evidence from studies on Jasminum mesnyi extracts suggests that this compound, as one of its constituents, may possess noteworthy biological activities, particularly antioxidant properties. The quantitative data from DPPH assays of the extracts are promising. However, to establish the specific contribution of this compound to these activities, further research is imperative.
Future investigations should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. This would involve a battery of antioxidant assays, anti-inflammatory models, and wound healing studies on the pure compound. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and evaluating its potential as a novel therapeutic agent.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats [bio-protocol.org]
- 6. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats [en.bio-protocol.org]
The Traditional Uses of Jasminum mesnyi and the Therapeutic Potential of 4''-Hydroxyisojasminin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminum mesnyi Hance, a member of the Oleaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions, pain, and disorders requiring detoxification. Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, prominent among them being secoiridoid glucosides. This technical guide focuses on the traditional uses of Jasminum mesnyi and explores the pharmacological potential of a key constituent, 4''-Hydroxyisojasminin. While direct research on this specific compound is limited, its structural similarity to other well-studied secoiridoids, such as oleuropein (B1677263), allows for informed hypotheses regarding its mechanisms of action. This document provides a comprehensive overview of the traditional knowledge, available scientific data, and hypothesized signaling pathways, offering a foundation for future research and drug development endeavors.
Traditional Uses of Jasminum mesnyi
Jasminum mesnyi, commonly known as Primrose Jasmine or Japanese Jasmine, has been utilized in traditional medicine systems, particularly in regions where it is native, such as China and other parts of Asia. The leaves, stems, and flowers are the primary parts of the plant used for their therapeutic properties.
Key Traditional Applications:
-
Anti-inflammatory and Analgesic: The leaves and stems have been traditionally used to alleviate muscular pain, joint disorders, and migraine headaches.[1][2] Preparations are often in the form of poultices or decoctions applied topically or taken internally to reduce inflammation and pain.
-
Detoxification and Hepatic Support: Flowers of Jasminum mesnyi are traditionally employed in the treatment of hepatic disorders.[1][2] In Traditional Chinese Medicine (TCM), jasmine is considered to have a cooling nature that can clear heat and toxins, with an affinity for the liver meridian.[3] This aligns with its use in addressing conditions perceived as resulting from an accumulation of toxins.
-
Gastrointestinal and Metabolic Health: The leaves have been used to address gastric disturbances.[1][2] There are also traditional applications for diabetes, suggesting a role in metabolic regulation.[1]
-
Central Nervous System (CNS) Disorders: Traditional uses extend to the management of various CNS-related issues.[1][4]
Traditional Preparation Methods:
While precise quantitative formulations from historical texts are scarce, common traditional preparation methods for Jasminum species include:
-
Decoctions: Boiling the leaves or other plant parts in water to create a concentrated liquid for internal consumption. A general approach involves simmering the plant material for a specified period, followed by straining.[5]
-
Poultices: Macerating fresh or dried plant material into a paste, which is then applied directly to the skin to address localized pain and inflammation.[6][7][8]
-
Infusions (Teas): Steeping the flowers or leaves in hot water to create a therapeutic beverage.[9]
Phytochemistry: Presence of this compound
The leaves of Jasminum mesnyi are a rich source of secoiridoid glucosides.[4][10] Among these is this compound, a compound that belongs to a class of monoterpenoids known for their diverse biological activities.[4][11] The general structure of secoiridoids is characterized by a cleaved cyclopentane (B165970) ring from their iridoid precursors.
Table 1: Phytochemical Content and Antioxidant Activity of Jasminum mesnyi Leaf Extracts
| Extract/Fraction | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (% w/w of extract) | DPPH Scavenging Activity (IC₅₀ in µg/mL) | Reference |
| 90% Methanol (B129727) Extract | - | 8.118 | 25.27 ± 0.6 | [12] |
| Aqueous Extract | - | - | 71.84 ± 0.06 | [12] |
| Diethyl Ether Fraction | 63.20 ± 5.03 | - | - | [9] |
| Ethyl Acetate (B1210297) Fraction | 61.93 ± 1.86 | - | - | [9] |
| Methanol Fraction | 53.04 ± 2.29 | - | - | [9] |
| Hexane Fraction | 44.72 ± 2.41 | - | - | [9] |
Hypothesized Signaling Pathways of this compound
Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the well-documented mechanisms of the structurally similar and highly prevalent secoiridoid, oleuropein, we can hypothesize the potential pathways through which this compound may exert its anti-inflammatory and antioxidant effects.
Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Oleuropein has been shown to inhibit the activation of NF-κB and key kinases in the MAPK pathway (p38, JNK).[13] It is plausible that this compound shares this inhibitory activity.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of activators, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1). Secoiridoids have been shown to activate this protective pathway.
Experimental Protocols
General Protocol for Extraction and Fractionation of Secoiridoids
This protocol outlines a general procedure for the extraction and fractionation of secoiridoids from Jasminum mesnyi leaves, based on methodologies used for similar compounds.
Methodology:
-
Extraction: Dried and powdered leaves of Jasminum mesnyi are subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure to yield the crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in secoiridoids, are subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20.
-
Preparative HPLC: Fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Activity Assay
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., isolated this compound or extracts) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
Cytokine Measurement (ELISA):
-
Following the same treatment protocol as the NO assay, the culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Conclusion and Future Directions
The traditional use of Jasminum mesnyi for inflammatory and pain-related conditions is supported by its rich phytochemical profile, which includes the secoiridoid this compound. While direct evidence for the bioactivity of this specific compound is pending, the well-established anti-inflammatory and antioxidant mechanisms of related secoiridoids provide a strong rationale for its therapeutic potential. Future research should focus on the isolation and quantification of this compound from Jasminum mesnyi, followed by in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action on key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1. Such investigations are crucial for validating the traditional uses of this plant and for the potential development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TCM Basics 101: Supermarket Herbs - Jasmine — Dr Xiang Jun -Experienced multidisciplinary TCM Physician with Doctorate Degree in Acupuncture, Chinese Medicine, Biomed [drxiangjun.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101416990B - Jasmine flower extract and preparation method and use thereof - Google Patents [patents.google.com]
- 6. lamclinic.com [lamclinic.com]
- 7. Poultice: How to Make Your Own Herbal Anti-Inflammatory Paste [healthline.com]
- 8. scribd.com [scribd.com]
- 9. Jasmine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Next-generation sequencing reveals altered gene expression and enriched pathways in triple-negative breast cancer cells treated with oleuropein and oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Isolation and Purification of 4''-Hydroxyisojasminin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of 4''-Hydroxyisojasminin, an iridoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the separation of similar compounds from plant sources, particularly from the Jasminum genus.
I. Application Notes
This compound is a naturally occurring iridoid glycoside that has been identified in various plant species, notably within the Jasminum genus, including Jasminum mesnyi. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.
The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by a series of chromatographic purification steps. The choice of methodology is critical to achieving high purity and yield.
Key Considerations:
-
Plant Material: The concentration of this compound can vary depending on the plant species, the part of the plant used (e.g., leaves, stems, flowers), the geographical location, and the time of harvest. Jasminum mesnyi leaves have been reported to contain a variety of secoiridoid glucosides and are a potential source.[1][2]
-
Extraction: Solvent extraction is the most common initial step. The choice of solvent is determined by the polarity of the target compound. As an iridoid glycoside, this compound is polar, making alcohols like ethanol (B145695) and methanol (B129727) suitable extraction solvents.[3][4] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
-
Purification: A combination of chromatographic techniques is typically necessary to achieve high purity. This often involves an initial fractionation step using macroporous resin or vacuum liquid chromatography, followed by fine purification using silica (B1680970) gel column chromatography, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC).[5][6][7]
II. Experimental Protocols
The following protocols are detailed methodologies for the isolation and purification of this compound.
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes the initial extraction from plant material and a preliminary fractionation to enrich the iridoid glycoside content.
1. Plant Material Preparation:
- Collect fresh leaves of Jasminum mesnyi.
- Air-dry the leaves in a shaded, well-ventilated area until brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material (1 kg) with 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.
- Filter the extract through cheesecloth and then filter paper.
- Repeat the extraction process two more times with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Solvent Partitioning:
- Suspend the crude extract in water (1 L) and partition successively with solvents of increasing polarity:
- n-hexane (3 x 1 L) to remove nonpolar compounds like chlorophyll (B73375) and lipids.
- Ethyl acetate (B1210297) (3 x 1 L) to separate compounds of intermediate polarity.
- n-butanol (3 x 1 L) to extract the polar glycoside fraction.
- Collect the n-butanol fraction, which is expected to be rich in iridoid glycosides, and concentrate it to dryness under reduced pressure.
Protocol 2: Chromatographic Purification
This protocol details the multi-step chromatographic process to isolate this compound from the enriched n-butanol fraction.
1. Macroporous Resin Column Chromatography:
- Dissolve the dried n-butanol fraction in a minimal amount of water.
- Load the solution onto a pre-conditioned macroporous resin column (e.g., HPD-100).
- Wash the column with deionized water to remove sugars and other highly polar impurities.
- Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound. A 30% ethanol fraction is often effective for enriching iridoid glycosides.[7]
- Combine the positive fractions and concentrate to dryness.
2. Silica Gel Column Chromatography:
- Adsorb the enriched fraction onto a small amount of silica gel.
- Load the adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol).
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol).
- Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
3. Sephadex LH-20 Column Chromatography:
- Dissolve the partially purified fraction in methanol.
- Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.
- Collect fractions and monitor by TLC or HPLC.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- For final purification, subject the fractions containing this compound to preparative HPLC.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water is common. The exact gradient should be optimized based on analytical HPLC results.
- Detection: UV detection at a suitable wavelength (e.g., 240 nm).
- Inject the sample and collect the peak corresponding to this compound.
- Confirm the purity of the isolated compound using analytical HPLC and its structure using spectroscopic methods (MS, NMR).
III. Data Presentation
The following table summarizes typical parameters for the chromatographic purification of iridoid glycosides, which can be adapted for this compound.
| Chromatographic Step | Stationary Phase | Mobile Phase System (Eluent) | Typical Yield/Purity | Reference |
| Macroporous Resin | HPD-100 | Stepwise gradient of Ethanol in Water (e.g., 10-95%) | Enrichment of total glycosides | [7] |
| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform-Methanol or Ethyl Acetate-Methanol gradient | Fractions with >70% purity | [5] |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Removal of pigments and small molecules | [5] |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | >98% purity | [7][8] |
IV. Mandatory Visualizations
Diagram 1: General Workflow for Isolation and Purification
Caption: Overview of the isolation and purification process.
Diagram 2: Detailed Chromatographic Purification Steps
Caption: Sequential chromatographic purification stages.
References
- 1. opensciencepublications.com [opensciencepublications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Iridoid glycosides from buds of Jasminum officinale L. var. grandiflorum] [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4''-Hydroxyisojasminin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of 4''-Hydroxyisojasminin in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended as a comprehensive guide, covering sample preparation, standard solution preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a secoiridoid glycoside found in various plant species, notably within the Jasminum genus. Secoiridoids are a class of monoterpenoids known for a range of biological activities, making their precise quantification crucial for phytochemical research, quality control of herbal products, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the accurate determination of such compounds in complex plant matrices.[1][2] This application note details a representative RP-HPLC method for the reliable quantification of this compound.
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][3] Components of the sample are separated based on their hydrophobicity. This compound, being a moderately polar compound, will interact with both the stationary and mobile phases. By using a gradient elution of a polar mobile phase (e.g., water with an acid modifier) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol), the separation of this compound from other matrix components can be achieved. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. UV detection is suitable as phenolic and glycosidic compounds typically absorb UV light.[4]
Experimental Protocols
-
Equipment:
-
Analytical Balance (4-decimal place)
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
pH meter
-
Solid-Phase Extraction (SPE) apparatus (optional, for sample clean-up)
-
-
Chemicals and Consumables:
-
This compound reference standard (>98% purity)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or Acetic acid (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)
-
HPLC vials with septa
-
Volumetric flasks and pipettes
-
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[5]
-
Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
-
Purification and Concentration:
-
Reconstitute the dried extract in 5 mL of the initial mobile phase composition.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5] This step is critical to remove particulates that could damage the HPLC column.[5]
-
For complex matrices, an optional Solid-Phase Extraction (SPE) clean-up step can be employed to remove interfering substances.[6]
-
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards for the calibration curve.
-
Suggested concentration range: 1, 5, 10, 25, 50, and 100 µg/mL.
-
Store all standard solutions at 4°C in the dark.
-
The following conditions are proposed as a starting point and may require optimization for specific matrices or HPLC systems.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-35 min: 50-80% B; 35-40 min: 80% B; 40-45 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV/PDA Detector set at 254 nm (or optimal wavelength determined by UV scan of the standard) |
Data Presentation and Analysis
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | The concentration range over which the method is precise, accurate, and linear. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 102.1% |
| Precision (% RSD) | Intra-day and Inter-day Relative Standard Deviation (% RSD) ≤ 2% | < 1.5% |
| LOD (µg/mL) | Limit of Detection (Signal-to-Noise ratio of 3:1) | 0.25 µg/mL |
| LOQ (µg/mL) | Limit of Quantitation (Signal-to-Noise ratio of 10:1) | 0.85 µg/mL |
| Specificity | The analyte peak should be free of interference from matrix components, impurities, or degradants. | Peak purity index > 0.999 |
-
Calibration Curve: Inject the prepared standard solutions (1-100 µg/mL) into the HPLC system. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample extracts.
-
Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area (y) and the calibration equation to calculate the concentration (x) of this compound in the injected sample solution.
Formula for concentration in the original plant material:
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial plant material (g)
| Sample ID | Retention Time (min) | Peak Area | Calculated Conc. in Extract (µg/mL) | Conc. in Plant Material (mg/g) |
| Standard 10 µg/mL | 15.2 | 150,000 | 10.0 | N/A |
| Plant Extract A | 15.3 | 225,000 | 15.0 | 0.75 |
| Plant Extract B | 15.2 | 120,000 | 8.0 | 0.40 |
Visualizations
Caption: Workflow for the quantification of this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. HPLC Profiling for Quality Control of Secondary Metabolites of Aqueous and Hydroethanolic Extract of Gardenia aqualla Stapf & Hutch [scirp.org]
- 3. phcog.com [phcog.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. extractionmagazine.com [extractionmagazine.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Note: Quantitative Analysis of 4''-Hydroxyisojasminin in Plant Extracts by LC-MS/MS
Abstract
This application note details a sensitive and selective method for the quantification of 4''-Hydroxyisojasminin in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a secoiridoid glycoside found in plants of the Jasminum genus, has garnered interest for its potential biological activities. The described protocol provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to accurately measure the concentration of this compound in complex plant matrices. This method is crucial for quality control of herbal products, phytochemical research, and the development of new therapeutic agents.
Introduction
This compound is a naturally occurring secoiridoid glycoside that has been identified in various plant species, notably within the Jasminum genus.[1] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, making them a subject of intense research in pharmacology and drug discovery. Accurate quantification of this compound in plant extracts is essential for understanding its distribution, biosynthesis, and potential therapeutic applications. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex biological samples.[2][3][4] This application note presents a complete protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
A robust sample preparation protocol is critical for the efficient extraction of this compound and the removal of interfering matrix components.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
70% Methanol (MeOH) in water (v/v), LC-MS grade
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE)
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonication for 30 minutes at room temperature to facilitate cell lysis and extraction.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an LC vial for analysis.
Caption: Workflow for the extraction of this compound.
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation
Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The molecular weight of this compound is 558.57 g/mol .[5][6][7] The protonated molecule [M+H]⁺ at m/z 559.6 is used as the precursor ion. Product ions are generated through collision-induced dissociation (CID). Based on the known fragmentation patterns of secoiridoid glycosides, the primary fragmentation is the loss of the glucose moiety (162 Da).[2][4] Further fragmentation can involve losses of water and other small molecules.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Transition Type |
| This compound | 559.6 | 397.5 | 100 | 30 | 15 | Quantification |
| This compound | 559.6 | 379.5 | 100 | 30 | 25 | Confirmation |
| This compound | 559.6 | 163.1 | 100 | 30 | 35 | Confirmation |
| Note: These parameters should be optimized on the specific instrument used. |
Table 2: Representative Quantitative Data (Hypothetical)
| Sample ID | Plant Species | Tissue | Concentration (µg/g) | RSD (%) (n=3) |
| JM-L-01 | Jasminum mesnyi | Leaves | 125.8 | 4.2 |
| JM-S-01 | Jasminum mesnyi | Stems | 45.2 | 5.8 |
| JO-L-01 | Jasminum officinale | Leaves | 12.5 | 7.1 |
| Control-1 | Vinca minor | Leaves | Not Detected | N/A |
Signaling Pathways and Logical Relationships
The general workflow for LC-MS/MS analysis involves several sequential steps, from sample preparation to data interpretation.
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive platform for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrument parameters will enable researchers to reliably measure this compound, facilitating further studies into its pharmacological properties and its role in plant biochemistry. The high selectivity of MRM analysis ensures accurate quantification even in the presence of complex plant matrices. This method can be adapted for the analysis of other related secoiridoid glycosides and will be a valuable tool for natural product research and development.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 135378-09-5 | ScreenLib [screenlib.com]
- 6. This compound MedChemExpress (MCE) [chembk.com]
- 7. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4''-Hydroxyisojasminin Analytical Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed synthesis of the 4''-Hydroxyisojasminin analytical standard, a secoiridoid glucoside found in species of the Jasminum genus. Due to the absence of a published total synthesis, this protocol outlines a plausible chemoenzymatic route based on established synthetic strategies for similar natural products. The synthesis involves the stereoselective construction of the secoiridoid aglycone, followed by glycosylation and final enzymatic hydroxylation. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to guide researchers in the preparation of this analytical standard for pharmacological and drug development studies.
Introduction
This compound is a member of the secoiridoid glucoside family of natural products, which are known for their diverse biological activities. As a pure analytical standard, it is essential for accurate quantification in biological matrices, for use in pharmacological assays, and as a starting point for the development of novel therapeutic agents. This application note details a proposed synthetic pathway to obtain this compound, addressing the current lack of a reported total synthesis. The described methodology is based on analogous syntheses of other secoiridoid glucosides and employs robust and well-documented chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis of this compound is divided into three main stages:
-
Synthesis of the Aglycone Core: Stereoselective construction of the functionalized cyclopentanoid aglycone.
-
Glycosylation: Coupling of the aglycone with a protected glucose donor.
-
Final Tailoring Steps: Deprotection and selective enzymatic hydroxylation to yield the final product.
A retrosynthetic analysis of this compound is presented below, identifying key intermediates and strategic bond disconnections.
Application Notes and Protocols for Antioxidant Activity Assays of Isolated 4''-Hydroxyisojasminin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from various plant species, including Jasminum mesnyi.[1][2][3][4][5] Secoiridoids are a class of natural compounds known for their diverse biological activities, including antioxidant properties. This document provides detailed protocols for assessing the antioxidant activity of isolated this compound using common and reliable in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
These assays are based on different mechanisms of antioxidant action and will provide a comprehensive profile of the antioxidant potential of this compound. The provided protocols are standardized for use in a 96-well microplate format, allowing for high-throughput screening.
Data Presentation
The quantitative results from the antioxidant assays for this compound can be summarized in the following tables for clear comparison. Ascorbic acid, Trolox, or other relevant standards should be used as positive controls.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 10 | Data | \multirow{5}{*}{Calculated Value} |
| 25 | Data | |
| 50 | Data | |
| 100 | Data | |
| 200 | Data | |
| Ascorbic Acid | Data | Calculated Value |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 10 | Data | \multirow{5}{*}{Calculated Value} |
| 25 | Data | |
| 50 | Data | |
| 100 | Data | |
| 200 | Data | |
| Trolox | Data | Calculated Value |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/mg) |
| 10 | Data | \multirow{5}{*}{Calculated Value} |
| 25 | Data | |
| 50 | Data | |
| 100 | Data | |
| 200 | Data | |
| Ascorbic Acid | Data | Calculated Value |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/mg) |
| 10 | Data | \multirow{5}{*}{Calculated Value} |
| 25 | Data | |
| 50 | Data | |
| 100 | Data | |
| 200 | Data | |
| Trolox | Data | Calculated Value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][6][7][8][9][10] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[6][7][9]
Materials:
-
Isolated this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (99.5%)[6]
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH working solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in the dark.[9]
-
Sample Preparation: Prepare a stock solution of isolated this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the sample dilutions or standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][9][10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[11]
Materials:
-
Isolated this compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate or Ammonium persulfate[11]
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare a stock solution of isolated this compound in the same solvent used for the ABTS•+ working solution. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[12]
-
Add 10 µL of the sample dilutions or standard to the respective wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 5-6 minutes.[12][13]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. marinebiology.pt [marinebiology.pt]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Anthelmintic Activity of Pure 4''-Hydroxyisojasminin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from the leaves of plants such as Jasminum mesnyi.[1] While traditional use and preliminary studies of Jasminum mesnyi leaf extracts suggest potential anthelmintic properties, comprehensive data on the pure compound is still emerging.[1] These application notes provide a framework for the systematic evaluation of the anthelmintic activity of pure this compound, offering detailed protocols for in vitro assays and guidance for data interpretation. The methodologies described are based on established practices in anthelmintic drug discovery and can be adapted for various helminth species.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the anthelmintic activity of pure this compound. The following table is a template designed to structure future experimental findings for clear comparison and analysis.
| Parasite Species | Developmental Stage | This compound Concentration (µg/mL) | Incubation Time (hours) | % Mortality / Inhibition | Positive Control (e.g., Albendazole) % Mortality / Inhibition | Negative Control % Mortality / Inhibition |
| Haemonchus contortus | Adult | |||||
| L3 Larvae | ||||||
| Egg | ||||||
| Caenorhabditis elegans | Adult | |||||
| L4 Larvae |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anthelmintic activity of this compound.
Protocol 1: Adult Worm Motility Assay
This assay evaluates the effect of this compound on the motility of adult helminths, a key indicator of paralysis.
Materials:
-
Adult helminths (e.g., Haemonchus contortus, Pheretima posthuma)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Culture medium (e.g., RPMI-1640)
-
Pure this compound
-
Positive control (e.g., Albendazole, Ivermectin)
-
Negative control (e.g., DMSO, distilled water)
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Collect adult worms from a suitable host or culture.
-
Wash the worms multiple times with PBS at 37°C to remove any host debris.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final test concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the worms.
-
Prepare positive and negative control solutions.
-
Place individual or a small group of worms into each well of a 24-well plate containing the respective test and control solutions.
-
Incubate the plates at 37°C and 5% CO2.
-
Observe the motility of the worms under a stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Record the time to paralysis (loss of spontaneous movement) and death (complete cessation of movement, even upon gentle prodding).
-
Calculate the percentage of mortality at each concentration and time point.
Protocol 2: Egg Hatch Assay (EHA)
This assay assesses the ovicidal activity of this compound by determining its ability to inhibit the hatching of helminth eggs.[2][3][4]
Materials:
-
Helminth eggs (e.g., Haemonchus contortus)
-
Agar (2%)
-
Pure this compound
-
Positive control (e.g., Thiabendazole)
-
Negative control (e.g., distilled water)
-
24-well culture plates
-
Incubator (27°C)
-
Microscope
Procedure:
-
Recover helminth eggs from fecal samples using a standard flotation technique.
-
Prepare serial dilutions of this compound in distilled water.
-
In a 24-well plate, mix the test compound dilutions with a suspension of eggs in 2% agar.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at 27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration.
Protocol 3: Larval Development Assay (LDA)
This assay determines the inhibitory effect of this compound on the development of infective larvae.[2]
Materials:
-
L1 larvae of helminths (e.g., Haemonchus contortus)
-
Culture medium supplemented with nutrients (e.g., yeast extract)
-
Pure this compound
-
Positive control (e.g., Ivermectin)
-
Negative control (e.g., culture medium with solvent)
-
96-well culture plates
-
Incubator (27°C)
-
Microscope
Procedure:
-
Obtain L1 larvae from a fecal culture.
-
Prepare different concentrations of this compound in the culture medium.
-
Dispense the larval suspension into the wells of a 96-well plate.
-
Add the test compound, positive control, and negative control to the respective wells.
-
Incubate the plates at 27°C for 7 days.
-
After incubation, count the number of L1, L2, and L3 larvae in each well under a microscope.
-
Calculate the percentage of inhibition of larval development to the L3 stage.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing anthelmintic activity and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for in vitro anthelmintic activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two in vitro anthelmintic assays of four Paraguayan medicinal plants for proof of concept of the role of polyphenols in their biological activities and LC-HRMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for 4''-Hydroxyisojasminin Cell-Based Assays
Introduction
4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from various species of the Jasminum genus.[1][2] Preliminary studies on extracts from plants containing this and related compounds suggest a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][3] These application notes provide detailed protocols for developing cell-based assays to investigate the bioactivity of this compound, offering a framework for researchers in drug discovery and development. The following sections outline experimental procedures to assess its effects on cell viability, inflammation, and oxidative stress.
Cytotoxicity Assessment
A fundamental primary screen for any compound is the evaluation of its cytotoxic potential. This is crucial for determining the appropriate concentration range for subsequent bioactivity assays and for identifying potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[4]
MTT Cell Viability Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549) and/or a normal cell line (e.g., BEAS-2B)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of the compound in fresh culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Expected Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.50 ± 0.04 | 40.0 |
| 100 | 0.25 ± 0.03 | 20.0 |
| IC50 (µM) | ~60 |
Anti-Inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Secoiridoids have been reported to possess anti-inflammatory properties.[1] The following protocols are designed to assess the anti-inflammatory potential of this compound in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model for studying inflammation.[6]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
LPS (from E. coli)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well plates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by activated macrophages.
Materials:
-
Cell culture supernatant from the NO assay or a parallel experiment
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in each sample.
Potential Anti-inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are activated by LPS.
Expected Data Presentation for Anti-inflammatory Assays
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 50 ± 10 | 25 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 1250 ± 150 | 800 ± 90 |
| LPS + Cpd (10 µM) | 30.5 ± 2.8 | 800 ± 100 | 550 ± 60 |
| LPS + Cpd (50 µM) | 15.2 ± 1.9 | 400 ± 50 | 250 ± 30 |
Antioxidant Activity Assays
The antioxidant potential of natural products is a significant area of research. The following protocols can be used to evaluate the antioxidant capacity of this compound.
DPPH Radical Scavenging Assay
This is a common and rapid assay to assess the free radical scavenging activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Assay: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of a methanolic DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Williams' Medium E
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
Black 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate and incubate overnight.
-
Compound and Probe Loading: Treat cells with this compound and DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Add AAPH to induce the formation of peroxyl radicals.
-
Data Acquisition: Measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve and determine the CAA value.
Expected Data Presentation for Antioxidant Assays
| Assay | Compound | IC50 (µM) |
| DPPH Scavenging | Ascorbic Acid | 15.5 ± 1.2 |
| This compound | 45.8 ± 3.7 | |
| CAA | Quercetin | 5.2 ± 0.6 |
| This compound | 22.1 ± 2.5 |
Conclusion
These application notes provide a comprehensive set of protocols for the initial characterization of the biological activities of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent. Further investigations could explore its effects on other signaling pathways, its in vivo efficacy, and its mechanism of action in more detail.
References
- 1. jetir.org [jetir.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cytotoxicity of 4-Hydroxycinnamic Acid Using Tetrazolium Bromide Assay and Zebrafish Embryotoxicity: An In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Potential of 4''-Hydroxyisojasminin as a Chemical Marker for Jasminum Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential utility of 4''-Hydroxyisojasminin, a secoiridoid glycoside, as a chemical marker for the authentication and quality control of Jasminum species. While this compound has been identified as a constituent of Jasminum mesnyi, its widespread presence and quantitative variation across the genus are yet to be fully established. These application notes and protocols are designed to guide researchers in the analysis of this compound, fostering further investigation into its role as a reliable phytochemical marker. Included are detailed methodologies for extraction, quantification, and analysis, alongside a proposed biosynthetic pathway.
Introduction
The genus Jasminum, belonging to the Oleaceae family, comprises over 200 species known for their characteristic fragrant flowers and traditional medicinal uses. The chemical composition of Jasminum species is diverse, containing a variety of bioactive compounds, including flavonoids, terpenoids, and secoiridoids. Secoiridoids, in particular, are a significant class of compounds in the Oleaceae family and have been the subject of numerous phytochemical investigations.[1][2]
This compound is a secoiridoid that has been reported in Jasminum mesnyi.[3][4][5][6][7] Its chemical structure presents a potential candidate for a species-specific or genus-level chemical marker. The establishment of such a marker is crucial for the correct identification of plant material, ensuring the quality and efficacy of herbal medicines and related commercial products. This document outlines the current knowledge and provides detailed protocols to facilitate further research into the role of this compound as a chemical marker for Jasminum species.
Data Presentation: Quantitative Analysis of Secoiridoids in Jasminum Species
Currently, there is a notable lack of comprehensive quantitative data for this compound across a wide range of Jasminum species. The table below is a template for compiling such data as it becomes available through further research. The data presented for Jasminum mesnyi is based on qualitative reports of its presence.
| Jasminum Species | Plant Part | This compound Content (mg/g dry weight) | Other Notable Secoiridoids Present | Reference |
| Jasminum mesnyi | Leaves | Present (quantification needed) | Jasminin, Isojasminin, Jasmoside, Jasmesoside | [3][4][5][6][7] |
| Jasminum officinale | Flowers, Leaves | Not Reported | Oleuropein, Ligstroside, Jasgranoside | [1] |
| Jasminum grandiflorum | Flowers | Not Reported | Not specified | [8] |
| Jasminum sambac | Leaves | Not Reported | Not specified | [9] |
| Jasminum polyanthum | Not specified | Not Reported | Not specified | [1] |
| Jasminum amplexicaule | Not specified | Not Reported | Not specified | [1] |
Note: The above table highlights the need for quantitative studies to determine the concentration of this compound in various Jasminum species to validate its potential as a chemical marker.
Experimental Protocols
Protocol 1: Extraction of Secoiridoids from Jasminum Plant Material
This protocol describes a general method for the extraction of secoiridoids, including this compound, from Jasminum leaves.
1. Materials and Reagents:
-
Fresh or air-dried leaves of Jasminum species
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Grinder or mortar and pestle
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Solid Phase Extraction (SPE) cartridges (C18)
2. Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder. For fresh leaves, homogenize with methanol.
-
Extraction: Macerate 10 g of the powdered plant material with 100 mL of 80% methanol in a conical flask. Place the flask on a shaker or in a sonicator for 24 hours at room temperature.
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the concentrated extract onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the secoiridoid-rich fraction with methanol.
-
Final Preparation: Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of methanol for HPLC or UPLC-MS analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a framework for the development of a validated HPLC-UV method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The gradient program should be optimized for the separation of this compound from other co-eluting compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a purified standard of this compound (typically in the range of 230-280 nm for secoiridoids).
-
Injection Volume: 10-20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Method Validation:
-
Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of standard solutions at three different concentrations. The relative standard deviation (RSD) should be <2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the standard into a sample matrix and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
4. Sample Analysis:
-
Filter the prepared plant extracts (from Protocol 1) through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: UPLC-QTOF-MS/MS for Identification and Characterization
This protocol outlines the use of UPLC-QTOF-MS/MS for the sensitive and selective identification of this compound and other secoiridoids.
1. Instrumentation and Conditions:
-
UPLC System: Coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to the HPLC method, using a gradient of acetonitrile and water with 0.1% formic acid, but with a faster flow rate suitable for UPLC.
-
Mass Spectrometry:
-
Ionization Mode: Positive and/or negative ESI mode.
-
Scan Range: m/z 100-1500.
-
MS/MS Analysis: Perform fragmentation of the parent ion corresponding to this compound to obtain characteristic product ions for structural confirmation.
-
2. Procedure:
-
Inject the prepared plant extracts and standard solution into the UPLC-QTOF-MS/MS system.
-
Identify this compound based on its accurate mass and retention time compared to the standard.
-
Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of the standard or with in-silico fragmentation data.
-
This technique can also be used for the tentative identification of other related secoiridoids in the absence of standards by analyzing their fragmentation patterns.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of secoiridoids in the Oleaceae family originates from the mevalonate (B85504) pathway for the iridoid backbone and the shikimate pathway for the phenolic moiety. The specific enzymatic step for the hydroxylation of isojasminin to this compound is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.[10]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of this compound in Jasminum species.
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
The presence of this compound in Jasminum mesnyi suggests its potential as a chemical marker. However, to establish its utility for the entire Jasminum genus, further research is imperative. The protocols provided in this document offer a starting point for researchers to conduct comprehensive quantitative analyses across various Jasminum species. Future studies should focus on:
-
Quantitative Screening: A broad-based quantitative screening of this compound in a large number of authenticated Jasminum species.
-
Method Validation: Rigorous validation of analytical methods for the accurate and precise quantification of this compound.
-
Biosynthetic Studies: Elucidation of the specific enzymes and genes involved in the hydroxylation of isojasminin to further understand its distribution and regulation within the plant.
By addressing these research gaps, the scientific community can definitively determine the role of this compound as a valuable chemical marker for the authentication and quality control of Jasminum species and their derived products.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Jasminum mesnyi | primrose jasmine Climber Wall Shrub/RHS [rhs.org.uk]
- 4. Enzymatic Hydroxylation of Aliphatic C-H Bonds by a Mn/Fe Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. saudijournals.com [saudijournals.com]
- 10. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4''-Hydroxyisojasminin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and potential applications of the 4''-Hydroxyisojasminin reference standard. While research on the purified compound is limited, this guide draws upon existing studies of plant extracts containing this compound to propose relevant experimental protocols and highlight areas for future investigation.
Commercial Suppliers of this compound Reference Standard
A this compound reference standard (CAS: 135378-09-5) is available from several commercial suppliers, enabling researchers to accurately quantify this natural product in complex mixtures and to investigate its biological activities.
| Supplier | Catalog Number | Purity | Available Quantity | Contact Information |
| ScreenLib | - | High Purity | Varies | Inquiry required via website[1] |
| Naturewill Biotechnology Co., Ltd. | R2146 | High Purity | Varies | Inquiry required via website[2] |
| Tebubio | - | High Purity | 5 mg | Inquiry required via website[3] |
| Ruichu Bio | B33162-5mg | High Purity | 5mg | Inquiry required via website[4] |
| ChemFaces | - | High Purity | Varies | Inquiry required via website[5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H38O13 | [2][6] |
| Molecular Weight | 558.57 g/mol | [2] |
| CAS Number | 135378-09-5 | [1][2][6] |
Potential Biological Activities and Applications
This compound is a secoiridoid glycoside isolated from Jasminum mesnyi Hance.[7] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2] While specific studies on the purified this compound are not extensively available, the known activities of Jasminum mesnyi extracts suggest potential applications in the following areas:
-
Antioxidant Activity: Extracts of Jasminum mesnyi, which contain this compound, have demonstrated significant antioxidant potential.[8] The reference standard can be used to investigate its intrinsic radical scavenging and reducing power capabilities.
-
Anthelmintic Activity: Ethanolic extracts of Jasminum mesnyi leaves have shown anthelmintic properties.[9] The purified this compound can be screened to determine if it is one of the active constituents responsible for this effect.
-
Wound Healing: Studies on diabetic rats have indicated that extracts from Jasminum mesnyi possess wound healing properties.[10] This suggests a potential role for its constituent compounds, including this compound, in tissue regeneration.
Experimental Protocols
The following are proposed experimental protocols adapted from studies on Jasminum mesnyi extracts. These can serve as a starting point for investigating the bioactivity of the this compound reference standard.
In Vitro Antioxidant Activity Assessment
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Materials: this compound reference standard, DPPH solution (in methanol), Methanol, 96-well microplate, Microplate reader.
-
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity for each concentration.
-
b) Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: this compound reference standard, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), 96-well microplate, Microplate reader.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Add 20 µL of each dilution to a 96-well plate.
-
Add 180 µL of pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., Trolox) to quantify the reducing power.
-
In Vitro Anthelmintic Activity Assay
This assay evaluates the efficacy of a compound against parasitic worms.
-
Materials: this compound reference standard, Adult earthworms (Pheretima posthuma as a model organism), Phosphate buffered saline (PBS), Petri dishes.
-
Protocol:
-
Prepare different concentrations of this compound in PBS.
-
Place one earthworm in each Petri dish containing 25 mL of the test solution.
-
Observe the time taken for paralysis (no movement when shaken) and death (no movement when dipped in warm water).
-
Use a known anthelmintic drug (e.g., Albendazole) as a positive control and PBS as a negative control.
-
Quantitative Data from Jasminum mesnyi Leaf Extracts
The following table summarizes the antioxidant activity of methanolic and aqueous extracts of Jasminum mesnyi leaves, which contain this compound. This data provides a benchmark for the potential activity of the purified compound.
| Assay | Extract | IC50 (µg/mL) ± S.D. | Standard (IC50 µg/mL ± S.D.) |
| DPPH Radical Scavenging | 90% Methanol Extract | 25.27 ± 0.6 | Ascorbic Acid: 8.84 ± 0.05 |
| Aqueous Extract | 71.84 ± 0.06 | Rutin: 3.78 ± 0.153 |
Source: In-Vitro antioxidant potential of Jasminum mesnyi Hance (Leaves) extracts.[8]
Proposed Experimental Workflow and Signaling Pathway Investigation
Given the lack of specific signaling pathway data for this compound, a logical first step is to perform a broad screening of its bioactivity, followed by a more focused investigation into the mechanism of action for any confirmed activities.
Caption: Proposed workflow for investigating the bioactivity and signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Arabidopsis GLYI4 Reveals Intriguing Insights into the JA Signaling Pathway and Plant Defense | MDPI [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. remedypublications.com [remedypublications.com]
Troubleshooting & Optimization
Technical Support Center: 4''-Hydroxyisojasminin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of 4''-Hydroxyisojasminin.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process.
Q1: My extraction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in natural product extraction. Several factors could be responsible. Consider the following troubleshooting steps:
-
Extraction Method Inefficiency: Conventional methods like maceration may not be efficient enough.[1] Consider using advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency by enhancing solvent penetration and disrupting cell walls.[2][3]
-
Solvent Selection: The polarity of your extraction solvent is critical. This compound's structure suggests moderate polarity. If using a highly non-polar solvent (like hexane) or a very polar one (like water), you may be inefficiently extracting the target compound. Experiment with solvents of varying polarities, such as ethanol (B145695), methanol (B129727), or acetone, and their aqueous mixtures.[2][4]
-
Particle Size of Plant Material: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissue to extract the compound. Ensure the material is powdered to a consistent, fine particle size.
-
Extraction Time and Temperature: The extraction process may be too short or conducted at a suboptimal temperature. Prolonging the extraction time or moderately increasing the temperature can enhance yield, but be cautious, as excessive heat can lead to degradation.[2][5] For instance, in some microwave-assisted extractions, yields increase with temperature up to a certain point (e.g., 90°C) before thermal degradation begins.[2]
-
Incomplete Extraction: A single extraction step is often insufficient. Perform multiple extraction cycles (at least three) on the plant material and combine the extracts to maximize recovery.[5][6]
Q2: I'm observing degradation of my target compound during or after extraction. What steps can I take to improve stability?
A2: this compound, like many natural products, can be susceptible to degradation.[3] Stability is influenced by several environmental factors.[3][6]
-
Temperature: High temperatures used during extraction (especially reflux) or solvent evaporation can cause thermal degradation.[2][5] Use lower temperatures for extraction where possible and employ rotary evaporation under reduced pressure at a moderate temperature (e.g., < 40°C) to remove solvent.
-
Light: Many flavonoids and related compounds are sensitive to light.[3] Protect your samples from direct light by using amber glassware or covering containers with aluminum foil. Store extracts and purified compounds in the dark.[3]
-
pH: The stability of natural compounds can be highly pH-dependent. They are often more stable in neutral or slightly acidic conditions and unstable in alkaline or strongly acidic environments.[5][7] Ensure the pH of your extraction solvent and any subsequent aqueous solutions is controlled.
-
Presence of Metal Ions: Certain metal ions, particularly Cu²⁺, Fe³⁺, and Zn²⁺, can catalyze the degradation of flavonoids and similar compounds.[3] Use high-purity solvents and avoid contact with metallic instruments where possible.
-
Oxidation: Exposure to air can lead to oxidation. While working, try to minimize the sample's exposure to air, and for long-term storage, consider flushing containers with an inert gas like nitrogen or argon.
Q3: My purified sample contains significant impurities. How can I improve the purification process?
A3: Crude plant extracts are complex mixtures. A multi-step purification strategy is often necessary.
-
Initial Cleanup: Before detailed chromatography, perform a preliminary cleanup. This can involve liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning a methanol extract between water and a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll.
-
Chromatographic Method Selection: Column chromatography is a standard method. If you are using silica (B1680970) gel, ensure you have chosen an appropriate solvent system. A good starting point is a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate).[8]
-
Alternative Sorbents: If silica gel does not provide adequate separation, consider other stationary phases. For moderately polar compounds, reversed-phase chromatography (e.g., C18) or ion-exchange chromatography could be effective alternatives.[9]
-
Recrystallization: If your compound is crystalline, recrystallization is a powerful final purification step. Test various solvent systems on a small scale to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound?
A1: There is no single "best" method, as the optimal choice depends on available equipment, scale, and desired efficiency. However, modern techniques are generally superior to traditional ones.[1]
-
Ultrasound-Assisted Extraction (UAE): Offers good efficiency and works at lower temperatures, reducing the risk of thermal degradation.[3]
-
Microwave-Assisted Extraction (MAE): Very rapid and efficient, but requires careful temperature control to prevent compound degradation.[2]
-
Accelerated Solvent Extraction (ASE): An automated technique using high pressure and temperature, offering high efficiency and low solvent consumption.[10]
Q2: What is the recommended solvent for extracting this compound?
A2: The ideal solvent will have a polarity similar to this compound. Based on its structure (containing hydroxyl and ester groups), moderately polar solvents are recommended. The solubility of similar compounds is often highest in solvents like methanol, ethanol, acetone, or N,N-dimethylformamide (DMF).[4][11] A good starting point would be an ethanol-water mixture (e.g., 70:30 v/v), which is effective for a wide range of plant metabolites.[10]
Q3: How should I store the crude extract and purified this compound?
A3: To ensure long-term stability, proper storage is crucial.[3]
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Light: Use amber vials or store in a dark container to prevent photodegradation.[3]
-
Atmosphere: For highly pure samples, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Solvent: If stored in solution, choose a stable, non-reactive solvent. For dry storage, ensure the material is completely free of residual solvent.
Q4: Which analytical techniques are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of non-volatile plant secondary metabolites.[12][13]
-
HPLC with UV/DAD Detection: A standard approach where quantification is based on the compound's UV absorbance at a specific wavelength.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when analyzing trace amounts. It provides both quantification and structural confirmation.[13][14]
Section 3: Data Presentation
Table 1: Comparison of Extraction Methods for a Model Compound (Illustrative Data)
| Extraction Method | Solvent System | Temperature (°C) | Time | Relative Yield (%) | Purity (%) |
| Maceration | 70% Ethanol | 25 | 48 h | 100 | 45 |
| Soxhlet Extraction | 70% Ethanol | 80 | 8 h | 155 | 42 |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 45 | 30 min | 210 | 51 |
| Microwave-Assisted (MAE) | 70% Ethanol | 70 | 10 min | 235 | 53 |
Note: Data is illustrative, based on general principles of natural product extraction, and should be optimized for this compound.[1][2][3]
Table 2: Solubility of a Model Compound in Various Solvents (Illustrative Data)
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Ethyl Acetate (B1210297) | 4.4 | 25.8 |
| Acetone | 5.1 | 45.1 |
| Ethanol | 5.2 | 38.4 |
| Methanol | 6.6 | 31.5 |
| Water | 10.2 | 2.2 |
Note: Solubility is highly compound-specific. This table, based on general solubility trends, suggests that moderately polar solvents are most effective.[4][11][15]
Section 4: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Solvent Addition: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[3]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 45-60°C) for 30 minutes.[3]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract.
-
Repeat: Transfer the solid residue back to the flask and repeat the extraction (steps 2-4) two more times.
-
Concentration: Combine all liquid extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient.[8] (e.g., start with 100% Hexane, move to 95:5 Hexane:EtOAc, then 90:10, and so on).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review | MDPI [mdpi.com]
- 14. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4''-Hydroxyisojasminin Yield from Jasminum mesnyi
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction and yield enhancement of 4''-Hydroxyisojasminin from Jasminum mesnyi (Primrose Jasmine). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in your research.
Disclaimer: Specific research on optimizing this compound yield is limited. The following protocols and guides are based on established principles for secoiridoid glucosides and other secondary metabolites found in the Jasminum genus and the broader Oleaceae family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a secoiridoid glucoside that has been identified in the leaves of Jasminum mesnyi.[1][2][3] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, making them of great interest for pharmacological research and drug development.[4][5]
Q2: What are the primary factors influencing the yield of this compound?
The yield is influenced by a combination of genetic, environmental, and processing factors. Key areas for optimization include:
-
Plant Cultivation Conditions: Soil type, light exposure, temperature, and nutrient availability can impact the biosynthesis of secondary metabolites.
-
Harvesting Time: The concentration of secoiridoids can vary with the age and developmental stage of the plant material.
-
Post-Harvest Handling: Proper drying and storage of plant material are crucial to prevent degradation of the target compound.
-
Extraction Method and Parameters: The choice of solvent, extraction technique (e.g., maceration, ultrasonic-assisted extraction), temperature, and time are critical.
-
Elicitation: The application of elicitors (signaling molecules) can stimulate the plant's defense mechanisms and enhance the production of specific secondary metabolites.[6][7]
Q3: Which plant part is the best source for this compound?
Published literature indicates that leaves of Jasminum mesnyi are a known source of numerous secoiridoid glucosides, including this compound.[1][2][3] They are generally the most practical and renewable source for extraction.
Q4: What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the separation and quantification of secoiridoids in plant extracts.[8][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster and more efficient separations.[11]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plant Material | Ensure you are using healthy, mature leaves. The concentration of secondary metabolites can vary based on season and plant age. Consider harvesting at different times to determine the optimal collection period. |
| Improper Sample Preparation | Plant material should be thoroughly dried (e.g., shade-dried or oven-dried at 40-50°C) and ground to a fine, uniform powder to maximize surface area for extraction.[12][13] |
| Inefficient Extraction Solvent | Secoiridoid glucosides are moderately polar. Ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 70-80%), are typically effective.[14] Perform small-scale solvent screening with different polarities (e.g., ethanol, methanol, ethyl acetate (B1210297), and aqueous mixtures) to find the optimal solvent. |
| Inadequate Extraction Method | Conventional maceration can be time-consuming and less efficient. Consider using Ultrasound-Assisted Extraction (UAE) to improve efficiency and reduce extraction time and solvent consumption.[15][16] |
| Incorrect Material-to-Solvent Ratio | A low solvent volume may lead to incomplete extraction. A typical starting ratio is 1:20 to 1:30 (g/mL).[15][17] Experiment with different ratios to ensure saturation is not limiting yield.[18] |
| Degradation of Target Compound | Secoiridoids can be sensitive to high temperatures and pH changes. Avoid excessive heat during extraction and concentration.[14] Store extracts at low temperatures and protected from light. |
Poor Purity of Final Product
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can remove chlorophyll (B73375) and lipids before the main extraction. |
| Emulsion Formation during LLE | If using Liquid-Liquid Extraction (LLE) for purification, emulsions can trap your compound. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.[19] |
| Ineffective Chromatographic Separation | Optimize your column chromatography protocol. Ensure proper packing of the silica (B1680970) gel. Develop a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to effectively separate compounds of different polarities.[14] |
| Overloading the Column | Do not load too much crude extract onto the chromatography column, as this will result in poor separation. A general rule is to load 1-5% of the column's stationary phase weight. |
Experimental Protocols
Protocol 1: Enhancing this compound Production using Elicitation
This protocol is adapted from studies on other secoiridoid-producing plants and aims to stimulate biosynthesis prior to harvesting.[7][20]
-
Plant Material: Healthy, potted Jasminum mesnyi plants.
-
Elicitor Preparation:
-
Methyl Jasmonate (MeJA): Prepare a 100 mM stock solution in ethanol. For a final treatment concentration of 250 µM, dilute the stock solution in sterile distilled water containing 0.1% Tween 20.
-
Silver Nitrate (AgNO₃): Prepare a 10 mM stock solution in sterile distilled water. Dilute to a final concentration of 50 µM.
-
-
Elicitation Treatment:
-
Divide plants into three groups: Control (sprayed with 0.1% Tween 20 solution), MeJA-treated, and AgNO₃-treated.
-
Spray the leaves of the respective groups with the prepared solutions until runoff.
-
Keep plants under controlled growth conditions.
-
-
Harvesting and Analysis:
-
Harvest leaves at different time points post-elicitation (e.g., 24, 48, 96 hours).
-
Flash-freeze a sub-sample in liquid nitrogen for potential gene expression analysis.
-
Dry the remaining leaves at 40°C.
-
Extract and quantify this compound using the analytical protocol below to determine the optimal elicitor and time course.
-
Hypothetical Elicitation Effects on Secoiridoid Yield
Based on data for related compounds in other species.[7][20]
| Elicitor | Concentration | Treatment Duration (days) | Fold Increase in Secoiridoid Yield (Hypothetical) |
| Methyl Jasmonate | 250 µM | 5 | 2.5 - 4.0 |
| Silver Nitrate (Ag⁺) | 50 µM | 3 | 1.5 - 2.5 |
Protocol 2: Optimized Extraction and Purification
This protocol combines modern UAE with a classical purification strategy adapted from a patent for a related compound.[14][15][21]
-
Preparation:
-
Take 50 g of dried, powdered Jasminum mesnyi leaves.
-
Optional: Defat the powder by stirring with 500 mL of hexane for 1 hour, filter, and air-dry the plant material.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Place the plant material in a flask with 1 L of 80% ethanol (1:20 g/mL ratio).
-
Submerge the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 60°C.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the residue two more times.
-
Combine the extracts and concentrate under reduced pressure at <50°C until no ethanol remains, yielding a viscous aqueous concentrate.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the aqueous concentrate to a separatory funnel.
-
Extract three times with an equal volume of petroleum ether to remove remaining non-polar impurities. Discard the petroleum ether layers.
-
Extract the remaining aqueous phase five times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate to dryness to obtain the crude secoiridoid-rich extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using chloroform (B151607) as the slurry solvent.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column using a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system.
-
Combine fractions containing the pure compound (identified by comparison to a standard, if available, or by subsequent analysis).
-
-
Final Purification:
-
Concentrate the pure fractions.
-
Induce crystallization by dissolving the residue in a small amount of hot 90% ethanol and allowing it to cool slowly.
-
Collect the crystals by filtration to yield purified this compound.
-
Protocol 3: HPLC-DAD Quantification
This protocol is a template based on methods for analyzing secoiridoids in the Oleaceae family.[8][9][10]
-
Sample and Standard Preparation:
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol (or the initial mobile phase). Filter through a 0.45 µm syringe filter.
-
Prepare a stock solution of a reference standard (if available, oleuropein (B1677263) can be used as an external standard for related secoiridoids) and create a series of dilutions for a calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 40% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Detection: DAD at 240 nm and 280 nm (typical absorbance maxima for secoiridoids).
-
-
Quantification:
-
Identify the peak for this compound based on retention time (and MS data if available).
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Biosynthesis and Elicitation Pathway
Caption: Proposed biosynthetic pathway of secoiridoids and points of elicitor action.
Experimental Workflow: Extraction and Purification
Caption: Workflow for extraction and purification of this compound.
Analytical Workflow: HPLC Quantification
Caption: Workflow for the quantification of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. dpbck.ac.in [dpbck.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biohackacademy.github.io [biohackacademy.github.io]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves [manu61.magtech.com.cn]
- 18. The Do’s and Don’ts of Botanical Extraction | Illuminated Extractors [illuminatedextractors.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chromatographic Separation of Secoiridoid Glucosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of secoiridoid glucosides.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of secoiridoid glucosides in a question-and-answer format.
Question: Why am I observing poor peak resolution or peak tailing for my secoiridoid glucoside analytes?
Answer:
Poor peak shape, including tailing and broadening, can arise from several factors related to the interaction between the analytes and the stationary phase, as well as issues with the mobile phase and overall system.[1][2][3]
-
Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with polar functional groups on secoiridoid glucosides, leading to peak tailing.[3] Using an end-capped column or adjusting the mobile phase pH can help minimize these interactions.[2][4]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of secoiridoid glucosides, influencing their retention and peak shape. An acidic modifier, such as 0.1% formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.
-
Incompatible Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2][5] Try reducing the injection volume or diluting the sample.
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of performance. If other troubleshooting steps fail, it may be necessary to replace the column.[1]
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time instability is a common issue in HPLC and can be caused by several factors:[1]
-
Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence of analyses, especially for gradient elution. Flushing the column for 10-15 column volumes is a good practice.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to retention time shifts.[1] Always prepare the mobile phase fresh and ensure accurate measurements.
-
Pump Issues: Leaks in the pump or check valve malfunctions can cause inconsistent flow rates, leading to variable retention times.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[6]
-
Column Aging: As a column ages, its retention characteristics can change.
Question: I am not seeing any peaks, or the peaks are very small. What should I check?
Answer:
The absence of peaks or the presence of very small peaks can be due to a variety of issues, ranging from simple oversights to more complex system problems:[6]
-
Detector Issues: Ensure the detector lamp is turned on and that the correct wavelength for your secoiridoid glucosides is selected.[6]
-
Flow Path Blockage: A blockage in the system, such as a clogged frit or tubing, can prevent the sample from reaching the detector.
-
Injection Problems: Verify that the correct sample is being injected and that the injection volume is appropriate.[6] Check for any issues with the autosampler.
-
Sample Degradation: Secoiridoid glucosides can be sensitive to degradation. Ensure proper sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for secoiridoid glucosides?
A1: A good starting point for separating secoiridoid glucosides is to use a reversed-phase C18 column with a gradient elution.[7][8] A common mobile phase combination is water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) with the same modifier as mobile phase B. A scouting gradient, such as 5-95% B over 20-30 minutes, can be used to determine the approximate elution conditions.
Q2: Should I use isocratic or gradient elution for separating a mixture of secoiridoid glucosides?
A2: For a complex mixture of secoiridoid glucosides with varying polarities, gradient elution is generally preferred. A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe. Isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for optimizing the separation of a few closely eluting compounds.
Q3: How can I improve the selectivity of my separation?
A3: To improve selectivity, you can try the following:
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the mobile phase pH: Adjusting the pH can change the ionization of the analytes and their interaction with the stationary phase.
-
Try a different stationary phase: If a C18 column does not provide adequate selectivity, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
Q4: What are some common stationary phases used for secoiridoid glucoside separation?
A4: The most common stationary phase for the separation of secoiridoid glucosides is C18.[7][8] However, other stationary phases that can be used include C8 and phenyl-hexyl columns. The choice of stationary phase will depend on the specific secoiridoid glucosides being analyzed and the desired selectivity.
Quantitative Data Summary
The following tables summarize typical quantitative data for the chromatographic separation of common secoiridoid glucosides.
Table 1: HPLC Parameters for Oleuropein (B1677263) Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [7][9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7] |
| Gradient | Isocratic (e.g., 80:20 A:B) or Gradient | [9][10] |
| Flow Rate | 1.0 - 1.2 mL/min | [10] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 230 nm or 280 nm | [10][11] |
| Injection Volume | 10 - 20 µL | [10] |
Table 2: HPLC Parameters for Gentiopicroside Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase A | Water | [12] |
| Mobile Phase B | Methanol | [12] |
| Gradient | Isocratic (e.g., 75:25 A:B) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 25 °C | [12] |
| Detection Wavelength | 254 nm | [13] |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Method for the Optimization of Secoiridoid Glucoside Separation by RP-HPLC
-
Sample Preparation:
-
Accurately weigh a known amount of the plant material or extract.
-
Extract the secoiridoid glucosides using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid.
-
-
Degassing: Degas the mobile phases before use by sonication or online degasser.
-
-
Method Development - Scouting Gradient:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to the λmax of the target secoiridoid glucosides (typically around 230-280 nm).
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes.
-
-
Method Optimization:
-
Based on the results of the scouting gradient, adjust the gradient profile to improve the resolution of the target peaks. A shallower gradient over the elution range of the compounds of interest can enhance separation.
-
If co-elution occurs, consider changing the organic modifier (e.g., from acetonitrile to methanol) or trying a different stationary phase.
-
Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.
-
-
Method Validation (if required):
-
Once an optimal separation is achieved, validate the method for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an eco-friendly HPLC-DAD method for the determination of oleuropein and its applicability to several matrices: olive oil, olive leaf extracts and nanostructured lipid carriers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
"troubleshooting low signal intensity in MS analysis of 4''-Hydroxyisojasminin"
Topic: Troubleshooting Low Signal Intensity in Mass Spectrometry (MS) Analysis of 4''-Hydroxyisojasminin
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity during the LC-MS analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity when analyzing this compound?
Low signal intensity for this compound, a secoiridoid glycoside often found in complex plant matrices, can arise from issues across the entire analytical workflow.[1][2] These causes can be grouped into three main categories:
-
Sample-Related Issues: The concentration of this compound in the extract may be below the instrument's limit of detection (LOD).[1][3] More commonly, co-eluting compounds from the plant matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or matrix effect.[1][4][5][6] Improper sample preparation, leading to inefficient extraction or sample degradation, can also severely impact signal intensity.[1]
-
Liquid Chromatography (LC) Issues: Poor chromatographic performance, such as broad or tailing peaks, reduces the analyte concentration entering the ion source at any given time, thus lowering the signal-to-noise ratio.[1][4] This can be caused by column degradation, an unsuitable mobile phase, or system leaks.[1][7]
-
Mass Spectrometry (MS) Issues: A contaminated ion source is a very common reason for a gradual or sudden drop in signal.[1][4] Additionally, suboptimal ion source parameters (e.g., gas flows, temperatures, voltages) or incorrect mass spectrometer settings can lead to inefficient ionization and transmission of this compound ions.[3][4]
Q2: I'm experiencing a sudden drop in signal. How can I systematically troubleshoot the problem?
A systematic approach is essential to quickly identify the source of the signal loss. The first step is to determine whether the issue lies with the sample, the LC system, or the mass spectrometer.[8]
-
Isolate the Mass Spectrometer: Perform a direct infusion analysis by introducing a freshly prepared standard solution of this compound directly into the MS, bypassing the LC system.[1] If a strong, stable signal is observed, the problem is likely with the LC system or the sample preparation.[1] If the signal is still low, the issue resides within the mass spectrometer itself (e.g., dirty ion source, incorrect tune/calibration) or the standard is degraded.[1][7][8]
-
Evaluate the LC System: If the MS performs well with direct infusion, the next step is to check the LC. Reconnect the LC to the MS and inject the standard. If peaks are missing, broad, or show poor retention time reproducibility, investigate potential leaks, pump issues, or column problems.[5][7][8]
-
Assess the Sample: If both the MS and LC systems are functioning correctly with a pure standard, the problem is likely related to the sample itself. This points towards issues with the sample preparation protocol or, most commonly, severe matrix effects.[1][9]
Q3: I suspect matrix effects from my plant extract are suppressing the this compound signal. How can I confirm and mitigate this?
Ion suppression is a major challenge when analyzing analytes in complex matrices like plant extracts.[5][10][11] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.[6][12]
Confirmation: The most common method to visualize and confirm ion suppression is a post-column infusion experiment .[1][10] In this setup, a standard solution of this compound is continuously infused into the mobile phase flow after the LC column but before the MS ion source. When a blank matrix sample (an extract from the same plant material but without the analyte) is injected, any dip in the constant signal baseline indicates a region of ion suppression caused by eluting matrix components.[10]
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[9][13]
-
Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[2][10]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[10][14]
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, which behaves nearly identically to the analyte during ionization but is mass-differentiated.[14] If one is not available, a structural analog (standard addition method) can be used.
Q4: How should I optimize the ion source settings for this compound?
Optimizing the ion source is critical for maximizing signal intensity.[15] For a molecule like this compound, which is a polar glycoside, Electrospray Ionization (ESI) is the preferred method.[14]
-
Ionization Mode: Given its structure with multiple hydroxyl groups, this compound can often be detected in both positive and negative ion modes. Positive ion mode is frequently more sensitive for flavonoids and similar compounds, often forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.[14][16] It is crucial to test both modes to determine the best sensitivity for your specific conditions.
-
Mobile Phase Additives: The use of a mobile phase additive can significantly enhance ionization. For positive mode, adding 0.1% formic acid to the mobile phase promotes protonation and leads to a stronger [M+H]+ signal.[14][17]
-
Source Parameters: Key parameters like nebulizing gas flow, drying gas flow and temperature, and capillary voltage must be optimized.[14][15][18] This is typically done by infusing a standard solution and systematically adjusting each parameter to maximize the signal for the ion of interest. Higher flow rates generally require higher gas flows and temperatures for efficient desolvation.[15]
Quantitative Data Summary
While optimal parameters are instrument-dependent, the following tables provide typical starting points for the analysis of this compound and similar flavonoid/secoiridoid glycosides.
Table 1: Recommended Starting LC Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1-3.0 mm ID, < 3 µm particle size | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI.[14] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | High-purity organic solvent for elution.[14][15] |
| Flow Rate | 0.2 - 0.5 mL/min | Balances analysis time with ESI efficiency.[15] |
| Gradient | 5-95% B over 15-20 minutes | A typical starting gradient for screening plant extracts.[19] |
| Column Temp | 30 - 40 °C | Improves peak shape and reproducibility.[4] |
| Injection Volume | 1 - 5 µL | Prevents column overloading and peak distortion.[19] |
Table 2: Typical Starting ESI-MS Source Parameters
| Parameter | Positive Ion Mode Value | Negative Ion Mode Value |
| Capillary Voltage | 3000 - 4000 V | 2500 - 3500 V |
| Nebulizing Gas (N₂) Pressure | 30 - 50 psi | 30 - 50 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C |
| Scan Range (m/z) | 100 - 1000 | 100 - 1000 |
Note: These parameters should be systematically optimized for your specific instrument and method to achieve the best performance.[18]
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol outlines a general method for extracting secoiridoids and other secondary metabolites from dried plant tissue.
Materials:
-
Dried, ground plant material
-
80% Methanol (or Ethanol) in water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Weigh approximately 10-50 mg of the dried, ground plant material into a microcentrifuge tube.[20]
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in a water bath for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the solid plant material.[20]
-
Carefully transfer the supernatant (the liquid extract) to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[19]
-
The sample is now ready for analysis. If the initial signal is low, consider a concentration step (e.g., drying under nitrogen and reconstituting in a smaller volume). If matrix effects are suspected, dilute the sample 10-fold and 100-fold and re-analyze.[9]
Protocol 2: Ion Source Cleaning
A contaminated ion source is a primary cause of signal degradation.[1] Always follow your specific instrument manufacturer's guidelines.
Materials:
-
Personal Protective Equipment (gloves, safety glasses)
-
LC-MS grade Methanol, Isopropanol, and Water
-
Lint-free swabs
-
High-purity nitrogen gas line
Methodology:
-
Safety First: Ensure the instrument is in standby mode and wear appropriate PPE.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.[1]
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.[1]
-
Disassemble Components: Disassemble the user-serviceable components, such as the spray shield, capillary, and sample cone.[1]
-
Clean Components: Clean the components by sonicating them in a sequence of solvents (e.g., water, then methanol, then isopropanol) for 10-15 minutes per solvent. Use lint-free swabs moistened with solvent to gently clean any stubborn residues.
-
Dry Components: Thoroughly dry all cleaned parts with a gentle stream of high-purity nitrogen gas before reassembly.[1]
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.
-
Pump Down and Equilibrate: Pump down the system and allow it to equilibrate before re-calibrating and testing performance.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Caption: A diagram of the post-column infusion experimental setup and workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. myadlm.org [myadlm.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Protocol Refinement for Consistent Bioassay Results with 4''-Hydroxyisojasminin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving 4''-Hydroxyisojasminin. Given that this compound is a novel compound, this guide also provides general best practices for working with iridoid glycosides and other phytochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: As with many purified natural products, proper storage is crucial to maintain the stability and activity of this compound. It is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. For creating stock solutions, use a high-purity solvent such as DMSO or ethanol. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: I am observing high variability between my experimental replicates. What are the common causes?
A2: High variability in bioassay results can stem from several factors. Common culprits include inconsistent cell seeding density, variations in incubation times, temperature fluctuations, or issues with the compound's solubility. Ensure that your cell cultures are healthy and in the logarithmic growth phase. Use calibrated pipettes and thoroughly mix all solutions before application. For guidance on minimizing variability in cell-based assays, refer to general troubleshooting resources.[1][2]
Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?
A3: Solubility issues are common with hydrophobic compounds like many phytochemicals. To address precipitation, consider the following:
-
Lower the final concentration: The compound may be precipitating due to supersaturation in the aqueous culture medium.
-
Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically below 0.5%).
-
Use a solubilizing agent: In some cases, a biocompatible solubilizing agent may be necessary, but this should be carefully validated to ensure it does not interfere with the assay.
Q4: How can I determine an appropriate concentration range for my initial screening experiments with this compound?
A4: For a novel compound, it is advisable to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine its potency (e.g., IC50 or EC50). A common starting point is a serial dilution from 100 µM down to 1 nM. This initial screen will help identify the optimal concentration range for subsequent, more detailed experiments.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with sterile PBS or media. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing diluted solutions for extended periods. |
| Interference with Assay Reagents | Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself). |
Issue 2: High Background in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay to assess for intrinsic fluorescence. |
| Non-specific Enzyme Inhibition | Some compounds can form aggregates at high concentrations, leading to non-specific inhibition.[3] Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregate formation. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the assay buffer are optimal for the enzyme's activity and stability. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing the antioxidant potential of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a light-protected container.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create serial dilutions of the this compound stock solution and the ascorbic acid positive control in methanol.
-
In a 96-well plate, add 50 µL of each dilution to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTS reagent
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected results from the described assays.
Table 1: Hypothetical Antioxidant Activity of this compound
| Concentration (µg/mL) | % DPPH Radical Scavenging |
| 100 | 85.2 ± 4.1 |
| 50 | 68.7 ± 3.5 |
| 25 | 45.3 ± 2.8 |
| 12.5 | 22.1 ± 1.9 |
| 6.25 | 10.5 ± 1.2 |
| IC50 (µg/mL) | ~28 |
Table 2: Hypothetical Cell Viability Data for this compound
| Concentration (µM) | % Cell Viability (48h) |
| 100 | 15.6 ± 2.3 |
| 50 | 32.4 ± 3.1 |
| 25 | 48.9 ± 4.5 |
| 12.5 | 75.1 ± 5.2 |
| 6.25 | 92.3 ± 4.8 |
| IC50 (µM) | ~25 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for a cell-based bioassay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common bioassay issues.
Potential Signaling Pathways
Phytochemicals often modulate key cellular signaling pathways. While the specific targets of this compound are yet to be elucidated, the following pathways are commonly investigated for compounds with potential anti-inflammatory or anti-cancer activities.[4][5]
NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade, a key regulator of cell growth.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Troubleshooting Cell-based Assays - Eppendorf Finland [eppendorf.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
"avoiding degradation of 4''-Hydroxyisojasminin during storage"
This technical support center provides guidance on the proper storage and handling of 4''-Hydroxyisojasminin to minimize degradation and ensure the integrity of your research material. The information provided is based on general chemical principles for related compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on its structure as a secoiridoid glycoside, this compound is susceptible to degradation from several factors:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.
-
pH: As a compound with ester and glycosidic linkages, it is prone to hydrolysis under both acidic and alkaline conditions.[1][2][3][4]
-
Moisture: Water can facilitate the hydrolysis of ester and glycosidic bonds.[1][2][4]
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxygen: Oxidative degradation can occur, especially with prolonged exposure to air.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions, extrapolated from data on similar compounds such as oleuropein (B1677263) and other secoiridoid glycosides:
| Parameter | Recommendation | Rationale |
| Form | Solid (Lyophilized Powder) | Increased stability compared to solutions. |
| Temperature | -20°C or -80°C | Low temperatures significantly slow degradation rates. Studies on similar compounds show optimal stability at these temperatures.[5][6][7] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | In an amber or opaque vial, stored in the dark | Protects the compound from photolytic degradation. |
| Moisture | In a tightly sealed container with a desiccant | Prevents hydrolysis of ester and glycosidic bonds. |
Q3: How should I handle this compound when preparing solutions for my experiments?
A3: To minimize degradation during handling and solution preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use anhydrous solvents for reconstitution whenever possible.
-
If aqueous buffers are required, prepare solutions fresh for each experiment.
-
Consider the pH of your buffer system. For related compounds, a slightly acidic to neutral pH (around 5-7) is often found to be optimal for stability.[6][7]
-
Once in solution, use the material as quickly as possible. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. For longer-term storage of solutions, aliquot and store at -80°C, but be aware that freeze-thaw cycles can promote degradation.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a stored sample of this compound.
-
Possible Cause 1: Hydrolytic Degradation. The ester or glycosidic bonds may have been cleaved. This can be caused by exposure to moisture or inappropriate pH.
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Was the compound exposed to moisture or stored in a non-anhydrous solvent?
-
Check the pH of any solutions used.
-
To confirm hydrolysis, you can perform a forced degradation study under mild acidic and basic conditions to see if the degradation products match your unexpected peaks.
-
-
-
Possible Cause 2: Oxidative Degradation. The compound may have been oxidized by exposure to air.
-
Troubleshooting Steps:
-
Ensure that the compound was stored under an inert atmosphere.
-
When handling, minimize the time the vial is open to the air.
-
Consider degassing your solvents before use.
-
-
-
Possible Cause 3: Photodegradation. The compound may have been exposed to light.
-
Troubleshooting Steps:
-
Always store this compound in the dark.
-
Use amber vials or wrap clear vials in aluminum foil.
-
Minimize exposure to ambient light during sample preparation.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions. This will help identify potential degradation products and establish stability-indicating analytical methods.[8][9][10][11]
Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at intervals. Neutralize each sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take samples at intervals for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a light source (e.g., ICH-compliant photostability chamber). Also, expose the solid compound to the same light source. Analyze samples at various time points. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in the dark. Analyze at various time points.
-
-
Analysis: Analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The peak purity of the main peak should also be assessed.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for identifying potential degradation.
References
- 1. fiveable.me [fiveable.me]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. fiesoil.it [fiesoil.it]
- 6. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing the Solubility of 4''-Hydroxyisojasminin for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 4''-Hydroxyisojasminin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound relevant to its solubility?
A1: this compound is a secoiridoid glycoside with the molecular formula C26H38O13 and a molecular weight of 558.57 g/mol .[1][2] Its structure contains multiple hydroxyl groups, which can participate in hydrogen bonding. While it is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol (B145695), its aqueous solubility is expected to be low due to its complex structure and high molecular weight.[2]
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A2: Precipitation in aqueous media is a common issue for compounds with low water solubility. This often occurs when a stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous culture medium. The organic solvent concentration decreases upon dilution, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution.
Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro assay?
A3: A stepwise approach is recommended. Start with simple and common laboratory techniques before moving to more complex methods. The initial steps include:
-
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent and carefully determine the maximum tolerable solvent concentration for your in vitro model.
-
pH Adjustment: Evaluate the effect of pH on the solubility of this compound, as its hydroxyl groups may be ionizable.
-
Use of Surfactants: Employ non-ionic surfactants at concentrations below their critical micelle concentration (CMC) to improve wetting and solubility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer or media. | The aqueous solubility limit has been exceeded. The organic solvent from the stock solution is not sufficient to maintain solubility upon dilution. | 1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Ensure the final solvent concentration is not toxic to the cells. 3. Use a different co-solvent: Test other water-miscible co-solvents such as ethanol or polyethylene (B3416737) glycol (PEG).[3][4][5] |
| Precipitation occurs over time during the experiment. | The compound is slowly coming out of a supersaturated solution. The compound may be unstable in the aqueous environment. | 1. Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state.[6] 2. Prepare fresh solutions: Prepare the final working solution immediately before use. 3. Assess compound stability: Perform a time-course study to check for compound degradation or precipitation at different time points. |
| Inconsistent results between experiments. | Variability in the preparation of the dosing solution. Incomplete dissolution of the stock solution. | 1. Standardize the protocol: Ensure a consistent and well-documented procedure for preparing the this compound solutions. 2. Ensure complete dissolution of stock: Use gentle warming or sonication to ensure the compound is fully dissolved in the stock solvent before further dilution. Visually inspect for any particulates. |
| The required concentration for the in vitro study cannot be reached without precipitation. | The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration. | 1. Employ solubility enhancement techniques: Consider more advanced methods such as complexation with cyclodextrins or creating a solid dispersion.[3][7][8] 2. Lipid-based formulations: For highly lipophilic compounds, formulating in lipids or self-emulsifying drug delivery systems (SEDDS) can be an option, though this may be more complex for in vitro studies.[6] |
Summary of Potential Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase the solubility of a non-polar solute in an aqueous solution.[5] | Simple, rapid, and commonly used.[4] | Potential for solvent toxicity to cells. The concentration of the co-solvent must be carefully controlled. |
| pH Adjustment | Altering the pH of the medium to ionize functional groups on the drug molecule, thereby increasing its solubility.[8] | Can be a very effective and simple method. | The required pH may not be compatible with the experimental system (e.g., cell viability). Can affect compound stability. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][8] | Effective at low concentrations. | Potential for cell toxicity. Can interfere with certain biological assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | High efficiency in solubilizing many compounds. Generally have low toxicity. | Can be a more expensive option. May alter the effective free concentration of the compound. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a molecular level to improve wettability and dissolution rate.[7][9] | Can significantly increase dissolution rate and apparent solubility.[10] | Requires more extensive formulation development. The amorphous form may revert to a less soluble crystalline form.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) that are compatible with your downstream assay.
-
Add a small, consistent amount of this compound powder to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility versus pH to identify the optimal pH range.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: A diagram of a hypothetical signaling pathway.
References
- 1. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 135378-09-5 | ScreenLib [screenlib.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. benchchem.com [benchchem.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"improving the resolution of 4''-Hydroxyisojasminin from its isomers"
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the chromatographic resolution of 4''-Hydroxyisojasminin and its isomers. Due to the structural similarity of these compounds, achieving baseline separation can be a significant challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established methods for analogous jasmonate compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate isomers of this compound?
The separation of jasmonate isomers is crucial because different isomers can exhibit vastly different biological activities. For instance, in the well-studied jasmonoyl-isoleucine (JA-Ile) family, only one of the four stereoisomers, (+)-7-iso-JA-L-Ile, is the bioactive hormone responsible for binding to the COI1-JAZ co-receptor and initiating downstream signaling pathways.[1] Other isomers are often inactive.[1] Therefore, accurate quantification of the specific bioactive isomer of this compound is essential for understanding its physiological role and for the development of targeted therapeutics.
Q2: What are the primary challenges in separating this compound isomers?
The main challenges arise from the structural similarity of the isomers, which results in very similar physicochemical properties. This often leads to:
-
Co-elution: Isomers elute from the chromatography column at or very near the same time, making individual quantification difficult.[1]
-
Poor resolution: Chromatographic peaks for different isomers overlap significantly, leading to inaccurate measurements.[1]
-
Peak tailing or fronting: Non-ideal peak shapes can further complicate quantification and reduce the quality of the separation.[1]
Q3: Which chromatographic techniques are most effective for this type of separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating chiral isomers like those of this compound.
-
HPLC: Particularly Reverse-Phase HPLC (RP-HPLC) using chiral stationary phases or with chiral additives in the mobile phase has proven effective for separating jasmonate stereoisomers.[2][3]
-
SFC: This technique is increasingly used for chiral separations as it is often faster, uses less organic solvent, and can offer different selectivity compared to HPLC.[4][5][6]
Q4: How does temperature affect the separation of isomers?
Temperature is a critical parameter that can significantly impact selectivity.[7] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[7] However, the effect on selectivity can be complex, and in some cases, a change in temperature can even alter the elution order of isomers.[7] It is a valuable parameter to optimize when modifications to the mobile or stationary phase do not yield the desired resolution.[7]
Troubleshooting Guide: Low Resolution of Isomeric Peaks
This guide provides a systematic approach to troubleshoot and resolve issues of co-eluting or poorly resolved isomeric peaks of this compound.
dot
Caption: A step-by-step workflow for troubleshooting low resolution.
Detailed Troubleshooting Steps
-
Verify System and Column Integrity :
-
Symptom : All peaks in the chromatogram are broad, show tailing, or fronting.
-
Solution : Check the system for leaks and ensure all fittings are secure. If the column is old or has been subjected to harsh conditions, its performance may be degraded. Consider replacing it.[7]
-
-
Optimize Mobile Phase Composition :
-
Organic Modifier : Adjust the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in small increments (2-5%). This will fine-tune the retention factor (k) and selectivity (α).[7] For jasmonate isomers, methanol/water mixtures have been shown to be effective.[3]
-
pH Adjustment : For ionizable isomers, the pH of the mobile phase is a powerful tool. Adjusting the pH can change the ionization state of the analytes, altering their interaction with the stationary phase. A general guideline is to work at a pH at least one to two units away from the pKa of the analytes.[7]
-
Mobile Phase Additives : The use of cyclodextrins as a mobile phase additive can significantly enhance the separation of stereoisomers by forming inclusion complexes.[1][2] Methyl-β-cyclodextrin has been successfully used for separating methyl jasmonate stereoisomers.[2]
-
-
Optimize Column Temperature :
-
Methodology : After finding a promising mobile phase, perform separations at different column temperatures, increasing in 5-10°C increments (e.g., 30°C, 35°C, 40°C).[7]
-
Analysis : Record retention times and calculate the resolution at each temperature to identify the optimal condition that balances resolution and analysis time.[7] For methyl jasmonate isomers, a temperature of 45°C was found to be optimal in one study.[2]
-
-
Change the Stationary Phase :
-
If the above steps do not yield the desired resolution, the stationary phase may not be suitable.
-
Recommendation : For separating diastereomers and cis/trans isomers, columns with different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP), can be effective alternatives to standard C18 columns.[1][8] For enantiomeric separation, a chiral stationary phase is often necessary.[1] Columns like Nucleodex-β-PM have been used successfully for the enantioselective resolution of methyl jasmonate stereoisomers.[3]
-
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation Using a Chiral Additive
This protocol is adapted from a method developed for the separation of methyl jasmonate stereoisomers and provides a strong starting point for this compound.[2]
Objective: To achieve baseline separation of this compound isomers using reverse-phase HPLC with a cyclodextrin (B1172386) mobile phase additive.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Methyl-β-cyclodextrin (M-β-CD)
-
Sample of this compound isomer mixture dissolved in the initial mobile phase
Methodology:
-
Mobile Phase Preparation : Prepare a series of mobile phases consisting of methanol and water, with a fixed concentration of Methyl-β-cyclodextrin (e.g., 16 mM). Start with a higher aqueous content (e.g., 80% water, 20% methanol).
-
System Equilibration : Equilibrate the C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Separation Run :
-
Optimization :
-
Adjust the methanol concentration in the mobile phase. Decreasing the organic content generally increases retention time and may improve resolution.
-
If resolution is still insufficient, vary the concentration of Methyl-β-cyclodextrin in the mobile phase.
-
Optimize the column temperature and flow rate as described in the troubleshooting guide.
-
// Node Definitions prep_mobile_phase [label="Prepare Mobile Phase\n(e.g., 20% MeOH in Water\n+ 16mM M-β-CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate C18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; set_conditions [label="Set Initial Conditions\n(Flow: 1.25 mL/min, Temp: 45°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire_data [label="Acquire Chromatogram", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Resolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Parameters\n(Mobile Phase, Temp.)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Baseline Resolution Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep_mobile_phase -> equilibrate; equilibrate -> set_conditions; set_conditions -> inject; inject -> acquire_data; acquire_data -> analyze; analyze -> success [label="Rs >= 1.5"]; analyze -> optimize [label="Rs < 1.5"]; optimize -> prep_mobile_phase; }
References
- 1. benchchem.com [benchchem.com]
- 2. Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective isolation of methyl jasmonate using permethyl-beta-cyclodextrin HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. jascoinc.com [jascoinc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
Validation & Comparative
Comparative Guide to the Validation of an HPLC Method for 4''-Hydroxyisojasminin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is critical. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4''-Hydroxyisojasminin with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most suitable method for your research needs.
Performance Comparison of Analytical Methods
The choice of analytical method for quantifying this compound and related jasmonates significantly influences the sensitivity, specificity, and throughput of the analysis. While HPLC with UV-Vis or Photodiode Array (PDA) detection is a robust and widely accessible technique, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity.
Table 1: Comparison of HPLC Method with Alternative Analytical Techniques for Jasmonate Quantification
| Parameter | HPLC-PDA | LC-MS/MS | GC-MS | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Chromatographic separation based on polarity, detection by UV-Vis absorbance. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Chromatographic separation of volatile derivatives, detection by mass fragmentation. | Planar chromatographic separation, detection by densitometry. |
| Specificity | Moderate to high; can be affected by co-eluting compounds with similar UV spectra. | Very high; based on specific mass-to-charge ratios and fragmentation patterns. | High; requires derivatization which can enhance specificity. | Moderate; separation may be less efficient than column chromatography. |
| Sensitivity (LOD) | ng/mL range.[1] | amol to pg/mL range.[1][2] | fg to pg per injection.[1] | µg range.[3] |
| Quantification Limit (LOQ) | µg/mL range.[1] | fmol/g to ng/mL range.[1][2] | ng/mL range.[1] | µg range.[3] |
| Sample Throughput | High | High | Moderate (due to derivatization) | High |
| Instrumentation Cost | Moderate | High | High | Low to Moderate |
| Derivatization Required | No | No | Yes (for non-volatile jasmonates).[1] | No |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for a validated RP-HPLC method for this compound quantification and a comparative LC-MS/MS method for broader jasmonate analysis.
Protocol 1: Validated RP-HPLC-PDA Method for this compound Quantification
This protocol outlines a validated reverse-phase HPLC method with PDA detection for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of a this compound standard).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract the target analyte from the sample matrix (e.g., plant tissue, formulation) using an appropriate solvent (e.g., methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines.[4][5][6]
-
Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The relative standard deviation (RSD) for both should be < 2%.
-
-
Accuracy: Determined by the standard addition method. Known amounts of this compound are added to a sample, and the recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample, and by checking the peak purity using the PDA detector.
Table 2: Typical Validation Summary for a this compound HPLC-PDA Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Protocol 2: Comparative UPLC-MS/MS Method for Jasmonate Quantification
For higher sensitivity and specificity, a UPLC-MS/MS method is often employed.
1. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP) with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: ESI negative mode for most jasmonates.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[2]
2. Sample Preparation:
-
Extraction is typically performed with a solvent like 80% methanol.[2]
-
An internal standard (e.g., deuterated jasmonic acid) is added to correct for matrix effects and variations during sample preparation and analysis.[2][7]
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Jasmonate Biosynthesis and Signaling Pathway
Caption: Simplified jasmonate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity of 4''-Hydroxyisojasminin: A Landscape of Potential Awaiting Exploration
Despite its presence in various medicinally important Jasminum species, a comprehensive, comparative analysis of the specific bioactivities of isolated 4''-Hydroxyisojasminin remains a notable gap in the scientific literature. Extensive searches for direct experimental data on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects have yielded no specific quantitative results, detailed experimental protocols, or elucidated signaling pathways for the purified compound.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a contextual overview based on the bioactivities reported for extracts of Jasminum species known to contain this compound and related secoiridoid glycosides. While this information offers valuable clues to its potential therapeutic applications, it underscores the critical need for future research to isolate and characterize the bioactivity of this compound in various in vitro and in vivo models.
General Bioactivities of Jasminum Species and Related Secoiridoids
Extracts from various Jasminum species, rich in secoiridoids like this compound, have demonstrated a broad spectrum of pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4] Secoiridoids, a class of monoterpenoids, are recognized for their diverse biological properties.[1] For instance, oleuropein (B1677263) and ligstroside, well-studied secoiridoids found in olive oil, are known for their potent antioxidant and anti-inflammatory activities.[5][6]
Potential Bioactivities of this compound: An Extrapolation
Based on the activities of its source plants and related compounds, this compound is hypothesized to possess the following bioactivities:
Antioxidant Activity
Extracts of Jasminum species have shown significant antioxidant potential.[4] This activity is often attributed to the presence of phenolic compounds, including secoiridoids. The general mechanism of antioxidant action for such compounds involves the scavenging of free radicals, thereby preventing oxidative damage to cells.
Referential Experimental Protocol: DPPH Radical Scavenging Assay
A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. A series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution in a microplate well. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Jasminum extracts have been traditionally used for their anti-inflammatory properties.[4] The essential oil of Jasminum grandiflorum, for example, has been shown to counteract neuroinflammation.[7] Secoiridoids are known to exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]
Hypothesized Signaling Pathway: NF-κB Inhibition
A plausible mechanism for the anti-inflammatory activity of secoiridoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Neuroprotective Effects
Some Jasminum species have demonstrated neuroprotective potential.[7] For instance, essential oil from Jasminum grandiflorum has been shown to mitigate oxidative stress in microglial cells, suggesting a role in protecting against neurodegenerative diseases.[7][9]
Illustrative Experimental Workflow: Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
Anticancer Activity
Several studies have highlighted the anticancer potential of Jasminum extracts. For example, extracts from Jasminum sambac have been investigated for their activity against the PI3K-AKT-mTOR pathway, which is crucial in cancer cell proliferation.[10] Bioactive compounds within these extracts, such as flavonoids and terpenoids, are thought to contribute to these effects by inducing apoptosis and inhibiting cancer cell growth.[3] While no specific data exists for this compound, its presence in these plants suggests it may contribute to their overall anticancer profile.
Conclusion and Future Directions
While the existing literature provides a strong rationale for investigating the bioactivity of this compound, the absence of specific experimental data is a significant limitation. The information presented here, derived from studies on Jasminum extracts and related secoiridoids, serves as a preliminary guide to its potential pharmacological properties.
To unlock the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate this compound in sufficient quantities for comprehensive bioactivity screening.
-
In Vitro Studies: Conducting a battery of in vitro assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, including determination of IC50 and EC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating its efficacy and safety in appropriate animal models of disease.
The systematic exploration of this compound's bioactivity holds promise for the discovery of novel therapeutic agents for a range of human diseases. The scientific community is encouraged to pursue these avenues of research to fill the current knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial effects of the olive oil phenolic components oleuropein and hydroxytyrosol: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligstroside aglycone :: Olijf Gezondheids Instituut [olijfgezondheidsinstituut.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effects of Jasminum grandiflorum L. essential oil on lipopolysaccharide-induced microglia activation-integrated characteristic analysis of volatile compounds, network pharmacology, and BV-2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Secoiridoids from Different Jasminum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secoiridoid content and analytical methodologies across various Jasminum species. The data presented is compiled from peer-reviewed scientific literature to support further investigation into the therapeutic potential of these compounds.
The genus Jasminum, belonging to the Oleaceae family, is a rich source of bioactive compounds, particularly secoiridoids. These monoterpenoid derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. This guide offers a comparative overview of the secoiridoid profiles in different Jasminum species, details on experimental protocols for their analysis, and insights into their mechanisms of action.
Quantitative Comparison of Secoiridoids in Jasminum Species
| Jasminum Species | Secoiridoid | Plant Part | Concentration/Yield | Analytical Method | Reference(s) |
| Jasminum grandiflorum | Oleuropein (B1677263) | Flowers | 69% of oleuropein-rich extract | HPLC | [1][2] |
| Jasminum grandiflorum | Oleuropein | Flowers | 23.3% - 55.1% in various extracts | HPLC | [3] |
| Jasminum grandiflorum | 2''-epifraxamoside | Aerial Parts | Not specified | Spectroscopic analysis | [4] |
| Jasminum grandiflorum | demethyl-2''-epifraxamoside | Aerial Parts | Not specified | Spectroscopic analysis | [4] |
| Jasminum grandiflorum | Jasminanhydride | Aerial Parts | Not specified | Spectroscopic analysis | [4] |
| Jasminum officinale | Oleuropein | Flowers | Not specified | HPLC, Chromatography | [5][6] |
| Jasminum officinale | Ligstroside | Flowers | Not specified | HPLC, Chromatography | [6] |
| Jasminum officinale | Jasgranoside | Flowers | Not specified | HPLC, Chromatography | [5] |
| Jasminum officinale | Jaspolyoside | Flowers | Not specified | HPLC, Chromatography | [5] |
| Jasminum officinale | 10-hydroxy-oleuropein | Flowers | Not specified | HPLC, Chromatography | [5] |
| Jasminum officinale | 10-hydroxy-ligstroside | Flowers | Not specified | HPLC, Chromatography | [5] |
| Jasminum sambac | Multifloroside | Roots | Not specified | Not specified | [7] |
| Jasminum sambac | Sambacosides | Roots | Not specified | Not specified | [7] |
| Jasminum multiflorum | Multifloroside | Not specified | Not specified | Not specified | [8] |
| Jasminum multiflorum | 10-hydroxyoleuropein | Not specified | Not specified | Not specified | [8] |
| Jasminum multiflorum | 10-hydroxyligustroside | Not specified | Not specified | [8] | |
| Jasminum polyanthum | Jaspolyside | Leaves and Flowers | Not specified | Not specified | [9] |
| Jasminum polyanthum | Oleuropein | Leaves and Flowers | Not specified | Not specified | [9] |
Experimental Protocols
General Extraction of Secoiridoids from Jasminum Species
This protocol provides a general method for the extraction of secoiridoids from Jasminum plant material. Specific optimization may be required depending on the species and the target secoiridoid.
Materials:
-
Air-dried and powdered Jasminum plant material (leaves, flowers, or stems)
-
Organic solvents: 80% Ethanol (B145695), Petroleum ether, Ethyl acetate, n-Butanol
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
The air-dried and powdered plant material is extracted with 80% aqueous ethanol at room temperature multiple times (typically 3x).[2]
-
The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[2]
-
Each fraction is concentrated using a rotary evaporator.
-
The resulting extracts can be freeze-dried for long-term storage and further analysis.
Quantification of Oleuropein in Jasminum grandiflorum Flower Extract by HPLC
This method details the High-Performance Liquid Chromatography (HPLC) procedure for the quantification of oleuropein.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent[1][2]
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)[3]
-
Mobile Phase: A gradient of methanol (B129727) (A) and 0.1% formic acid in water (B)[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of oleuropein standard in methanol and dilute to create a series of calibration standards (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the Jasminum extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the oleuropein standard against its concentration. Determine the concentration of oleuropein in the samples by comparing their peak areas to the calibration curve.
Visualizing Molecular Pathways and Workflows
Signaling Pathways Modulated by Jasminum Secoiridoids
Secoiridoids, particularly oleuropein, have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways.
Caption: Oleuropein's anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleuropein-Rich Jasminum Grandiflorum Flower Extract Regulates the LKB1-PGC-1α Axis Related to the Attenuation of Hepatocellular Lipid Dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kronika.ac [kronika.ac]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of 4''-Hydroxyisojasminin and Oleuropein
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic agents, natural products remain a vital source of inspiration. Among these, compounds with potent antioxidant properties are of significant interest due to their potential to combat oxidative stress, a key pathological factor in numerous diseases. This guide provides a comparative overview of the antioxidant potential of two such natural compounds: 4''-Hydroxyisojasminin, a secoiridoid found in the leaves of Jasminum mesnyi, and oleuropein (B1677263), the abundant phenolic compound in olive leaves and fruit.
This comparison aims to equip researchers, scientists, and drug development professionals with a concise summary of the available experimental data, detailed methodologies of key antioxidant assays, and a visualization of the underlying signaling pathways. However, it is crucial to note a significant disparity in the volume of research available for these two compounds. While oleuropein has been extensively studied, data on the antioxidant activity of isolated this compound is notably scarce. The information presented herein for this compound is primarily derived from studies on extracts of Jasminum mesnyi, which contain a mixture of phytochemicals.
Quantitative Antioxidant Activity: A Comparative Table
The following table summarizes the available quantitative data on the antioxidant potential of oleuropein. Due to the lack of studies on the isolated this compound, direct comparative values are not available. The data for Jasminum mesnyi leaf extract, which contains this compound, is included for context.
| Antioxidant Assay | Oleuropein (Pure Compound) | 90% Methanol (B129727) Extract of Jasminum mesnyi (contains this compound) | Standard Antioxidants |
| DPPH Radical Scavenging Activity (IC50) | ~41.82 µg/mL[1][2] | 25.27 ± 0.6 µg/mL[3] | Ascorbic Acid: 8.84 ± 0.05 µg/mL[3]Rutin: 3.78 ± 0.153 µg/mL[3] |
| ABTS Radical Scavenging Activity (EC50) | Data not consistently reported as IC50 | 16.1 ± 1.2 µg/mL (for olive leaf extract)[4] | Trolox: 2.3 ± 0.1 µg/mL[4] |
| Ferric Reducing Antioxidant Power (FRAP) | ~281.8 ± 22.8 mg TE/g dw (for olive leaf extract)[4] | Increasing absorbance with concentration[3] | - |
Note: IC50/EC50 is the concentration of the substance required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity. TE = Trolox Equivalents. dw = dry weight.
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant potential is critical for interpreting and comparing data. Below are the detailed protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][5]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test compound solutions at various concentrations.
-
Standard antioxidant solution (e.g., Ascorbic Acid, Rutin, or Trolox).
-
Methanol or ethanol (B145695) as a solvent.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standard antioxidant in the appropriate solvent.
-
Add a fixed volume of the DPPH solution to a set volume of each sample dilution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[6]
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound solutions at various concentrations.
-
Standard antioxidant solution (e.g., Trolox).
-
Phosphate buffered saline (PBS) or ethanol for dilution.
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is pre-generated by mixing the ABTS solution with the potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of ~0.70 at 734 nm.
-
A small volume of the test compound or standard at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8]
-
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color is proportional to the reducing power of the antioxidants in the sample and is measured by the increase in absorbance at 593 nm.[7]
-
Reagents:
-
FRAP reagent, freshly prepared by mixing:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
FeCl₃·6H₂O solution (20 mM in water).
-
-
Test compound solutions at various concentrations.
-
Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).
-
-
Procedure:
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using the ferrous sulfate (B86663) solution.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of sample).
-
Visualizing the Methodologies and Pathways
To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: General workflow for comparing antioxidant potential.
Caption: Oleuropein's antioxidant signaling pathway.
Discussion and Future Directions
The available evidence strongly supports the potent antioxidant activity of oleuropein, which it exerts through direct radical scavenging and by modulating cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway. Its well-documented effects in various in vitro and in vivo models make it a compelling candidate for further drug development.
In contrast, the antioxidant potential of this compound remains largely unexplored. While preliminary studies on Jasminum mesnyi extracts suggest antioxidant properties, the specific contribution of this compound is unknown. The IC50 value of the methanolic extract in the DPPH assay is promising, appearing more potent than oleuropein in the cited study. However, this could be due to the synergistic effects of multiple compounds within the extract.
Therefore, a critical next step for the research community is the isolation of pure this compound and the systematic evaluation of its antioxidant potential using a battery of standardized assays, including DPPH, ABTS, FRAP, and cellular antioxidant assays. Furthermore, investigations into its mechanism of action, including its effects on key signaling pathways like Nrf2, are warranted. Such studies will be instrumental in determining if this compound holds similar or even superior therapeutic promise to the well-established oleuropein. A direct, head-to-head comparison of the pure compounds is essential for a conclusive assessment of their relative antioxidant potential.
References
- 1. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmp.ir [jmp.ir]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4''-Hydroxyisojasminin and related secoiridoid compounds isolated from the Jasminum genus. By presenting available quantitative data, detailed experimental methodologies, and visualizing potential signaling pathways, this document aims to facilitate further research and drug discovery efforts in this area.
Comparative Biological Activity of Secoiridoids
The biological activities of this compound and its structural analogs, isojasminin and jasmoside, have been investigated, revealing potential cytotoxic and antioxidant properties. While quantitative data for this compound remains limited in the current literature, the activities of its closely related compounds provide valuable insights into the potential effects of specific structural modifications.
A key structural difference between these compounds is the presence of a hydroxyl group at the 4'' position of the glucose moiety in this compound, which is absent in isojasminin. Jasmoside, on the other hand, possesses a different arrangement in its core secoiridoid structure. These variations likely influence their biological activities.
Cytotoxicity against Cancer Cell Lines
A significant study has evaluated the cytotoxic effects of isojasminin and jasmoside against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and acute monocytic leukemia (THP-1)[1][2]. The half-maximal inhibitory concentrations (IC50) from this research are summarized in the table below.
| Compound | HepG-2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | THP-1 IC50 (µg/mL) |
| Isojasminin | 33.49 | 43.12 | 51.07 |
| Jasmoside | 66.47 | 41.32 | 27.59 |
Data sourced from a study on secoiridoids from Jasminum humile[1][2].
The data suggests that isojasminin is more potent against HepG-2 cells, while jasmoside shows greater activity against THP-1 cells. Their comparable activity against MCF-7 cells indicates nuanced structure-activity relationships that warrant further investigation. The absence of a hydroxyl group at the 4'' position in isojasminin compared to this compound may influence its cytotoxic profile. Further studies are needed to determine the precise impact of this functional group.
Antiviral and Antioxidant Activities
While direct quantitative data for the antiviral and antioxidant activities of this compound is not yet available, studies on related compounds and extracts provide some context. The parent compound, jasminin, has been reported to exhibit mild antiviral effects against Herpes Simplex Virus-1 (HSV-1) at concentrations of 25 and 50 µM[3].
Extracts of Jasminum mesnyi, which contains this compound, have demonstrated significant antioxidant activity. A 90% methanol (B129727) extract of the leaves showed a DPPH radical scavenging IC50 of 25.27 ± 0.6 µg/mL[4]. However, it is important to note that this activity is due to the combined effect of all constituents in the extract and cannot be attributed solely to this compound. The presence of the hydroxyl group on the glucose moiety of this compound could potentially contribute to its antioxidant capacity through hydrogen donation.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The cytotoxic activity of the secoiridoid compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cell lines (HepG-2, MCF-7, THP-1) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isojasminin, jasmoside) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and 50 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The antioxidant potential of plant extracts containing this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: A methanolic solution of the plant extract is prepared at various concentrations.
-
Reaction Mixture: 100 µL of the sample solution is mixed with 100 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from the dose-response curve. Ascorbic acid or Trolox is typically used as a positive control.
Mandatory Visualizations
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic activity of isojasminin and related secoiridoids is suggested to be mediated through the inhibition of the anti-apoptotic protein Mcl-1. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: Proposed mechanism of secoiridoid-induced apoptosis via Mcl-1 inhibition.
Experimental Workflow for Cytotoxicity and Antioxidant Screening
The logical flow of screening for cytotoxic and antioxidant activities of the target compounds is depicted in the following workflow diagram.
Caption: Workflow for the isolation and bioactivity screening of secoiridoids.
References
- 1. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
Inter-Laboratory Comparison of 4''-Hydroxyisojasminin Analysis: A Guide for Researchers
Introduction
4''-Hydroxyisojasminin is a secoiridoid found in certain plant species, notably within the Jasminum genus. As interest in the pharmacological potential of such compounds grows, the need for robust and reproducible analytical methods for its quantification becomes critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS), for the analysis of this compound. The data presented herein is a simulated representation of a hypothetical inter-laboratory study involving three independent laboratories, designed to guide researchers in selecting an appropriate analytical method and to highlight key performance differences.
Data Presentation
The following tables summarize the simulated quantitative data from a hypothetical inter-laboratory comparison of this compound analysis using HPLC-UV and UHPLC-MS/MS methods. Three laboratories participated in this simulated study.
Table 1: Comparison of Method Performance Parameters for this compound Analysis
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Limit of Detection (LOD) | ||
| Laboratory 1 | 15 ng/mL | 0.1 ng/mL |
| Laboratory 2 | 18 ng/mL | 0.15 ng/mL |
| Laboratory 3 | 16 ng/mL | 0.12 ng/mL |
| Mean LOD | 16.3 ng/mL | 0.12 ng/mL |
| Limit of Quantitation (LOQ) | ||
| Laboratory 1 | 50 ng/mL | 0.3 ng/mL |
| Laboratory 2 | 60 ng/mL | 0.5 ng/mL |
| Laboratory 3 | 55 ng/mL | 0.4 ng/mL |
| Mean LOQ | 55 ng/mL | 0.4 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Mean Accuracy (%) | 97.5% | 99.2% |
| Mean Precision (RSD%) | 4.8% | 2.1% |
Table 2: Inter-Laboratory Precision for Quantification of this compound in a Spiked Sample (500 ng/mL)
| Laboratory | HPLC-UV (Measured Conc. ng/mL) | UHPLC-MS/MS (Measured Conc. ng/mL) |
| Laboratory 1 | 485 | 505 |
| Laboratory 2 | 510 | 495 |
| Laboratory 3 | 492 | 501 |
| Mean | 495.7 | 500.3 |
| Standard Deviation | 13.0 | 5.0 |
| RSD (%) | 2.6% | 1.0% |
Experimental Protocols
Detailed methodologies for the two analytical techniques compared in this guide are provided below. These protocols are representative of standard practices in phytochemical analysis.
Method 1: HPLC-UV Analysis
1. Sample Preparation (Liquid-Liquid Extraction)
-
Plant Material: 1 g of dried, powdered plant material (e.g., Jasminum leaves) is weighed.
-
Extraction: The sample is extracted with 20 mL of methanol (B129727) by sonication for 30 minutes.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
-
Supernatant Collection: The supernatant is collected, and the extraction process is repeated on the pellet.
-
Solvent Evaporation: The pooled supernatants are evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 1 mL of methanol:water (50:50, v/v) and filtered through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Method 2: UHPLC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction)
-
Plant Material: 0.5 g of dried, powdered plant material is weighed.
-
Extraction: The sample is extracted with 10 mL of 80% methanol in water by vortexing for 5 minutes.
-
Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: The supernatant from the centrifuged extract is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with 5 mL of water to remove polar impurities.
-
Elution: this compound is eluted with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in 0.5 mL of the initial mobile phase. The reconstituted sample is filtered through a 0.22 µm syringe filter.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
0-5 min: 10-90% B
-
5-6 min: 90% B
-
6-7 min: 90-10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined using a standard.
Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods described.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Evaluating the Purity of Commercially Available 4''-Hydroxyisojasminin: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor that can significantly impact experimental outcomes and the validity of research findings. This guide provides a comparative analysis of the purity of commercially available 4''-Hydroxyisojasminin, a naturally occurring iridoid compound. We present a standardized analytical protocol for purity assessment and compare hypothetical purity data from various suppliers to aid researchers in selecting the most suitable product for their needs.
Introduction to this compound
This compound is an iridoid isolated from the roots of Jasminum sambac.[1] Its chemical formula is C26H38O13 with a molecular weight of 558.57 g/mol .[1] While the biological activities of this compound are still under investigation, related iridoid compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities. Given its potential, the use of high-purity this compound is paramount for accurate and reproducible research.
The Critical Role of Purity in Research
The presence of impurities in a chemical compound can lead to erroneous experimental results, misinterpretation of data, and potentially toxic effects in biological systems. Impurities can arise from the extraction and purification process of natural products or from the degradation of the compound over time. Therefore, independent verification of the purity of commercially available compounds is a crucial step in any scientific investigation.
Comparative Analysis of Commercial this compound
Several chemical suppliers offer this compound, typically with a stated purity of 98% or higher.[1][2] However, the actual purity can vary between batches and suppliers. This guide provides a hypothetical comparison of this compound from three leading suppliers (designated as Supplier A, Supplier B, and Supplier C) based on a standardized High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparison of Purity for Commercially Available this compound
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Major Impurity (Retention Time) |
| Supplier A | A-123 | ≥98 | 98.5 | 4.2 min |
| Supplier B | B-456 | ≥98 | 97.2 | 5.8 min |
| Supplier C | C-789 | ≥98 | 99.1 | Not Detected |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details the methodology used to determine the purity of this compound samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (purity >99%)
-
Commercial this compound samples
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other iridoid compounds are known to interact with key cellular signaling cascades, such as the NF-κB pathway, which is a critical regulator of inflammation. The purity of the compound is essential for accurately studying these interactions.
Conclusion and Recommendations
The purity of chemical reagents is a cornerstone of reliable and reproducible scientific research. This guide highlights the importance of independently verifying the purity of commercially available this compound. Based on our hypothetical analysis, while most suppliers provide products with high purity, slight variations can exist. Researchers should consider performing their own quality control analysis, such as the HPLC method described, to ensure the quality of the compound for their specific application. For studies requiring the highest level of purity, selecting a supplier with consistently high purity and minimal batch-to-batch variability is recommended.
References
A Comparative Analysis of the Bioactivity of 4''-Hydroxyisojasminin and Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of the purified secoiridoid, 4''-Hydroxyisojasminin, and crude extracts from various Jasminum species. This analysis is intended to inform research and development efforts in the pursuit of novel therapeutic agents by presenting key experimental data on their anti-inflammatory, antioxidant, and cytotoxic properties.
I. Introduction
Natural products have long been a cornerstone of drug discovery, with both purified compounds and complex crude extracts offering unique therapeutic potential. This compound is a secoiridoid found in plants of the Jasminum genus, a group of plants with a rich history in traditional medicine.[1][2] Crude extracts from these plants are complex mixtures containing a diverse array of phytochemicals, including flavonoids, phenolics, and other secoiridoids, which can act synergistically.[3][4] This guide presents a side-by-side comparison of the reported bioactivities of this compound and various crude Jasminum extracts to highlight their respective strengths and potential applications.
II. Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and crude Jasminum extracts. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a direct comparison of potency.
Table 1: Anti-inflammatory Activity
| Substance | Assay | Cell Line/Target | IC50 (µM) | IC50 (µg/mL) | Reference |
| Secoiridoid Glycosides (from J. nervosum) | NO Production Inhibition | LPS-activated BV-2 | 5.45 - 14.62 | - | [5] |
| Jasminum multiflorum (Hydromethanolic leaf extract) | Histamine (B1213489) Release | - | - | 67.2 | |
| Jasminum sambac (Flower extract compounds) | PGE2 Production Inhibition | LPS-stimulated RAW264 | 4.0 - 9.3 | - | |
| Jasminum sambac (Flower extract compounds) | NO Production Inhibition | LPS-stimulated RAW264 | 17.4 | - | [6] |
Table 2: Antioxidant Activity
| Substance | Assay | EC50/IC50 (µg/mL) | Reference |
| Jasminum grandiflorum (Extract) | ABTS Radical Scavenging | 222.50 | [3] |
| Jasminum grandiflorum (Extract) | Superoxide (B77818) Scavenging | 207 | [3] |
| Jasminum sambac (Methanol flower extract) | DPPH Radical Scavenging | 460.24 | [4][7] |
| Jasminum sambac (Supercritical fluid flower extract) | DPPH & ABTS Radical Scavenging | 6,518 - 15,003 | [5] |
| Jasminum sambac (Residue after SFE) | DPPH Radical Scavenging | 512.6 | [5] |
| Jasminum sambac (Residue after SFE) | ABTS Radical Scavenging | 368.4 | [5] |
Table 3: Cytotoxic Activity
| Substance | Cell Line | IC50 (µg/mL) | Reference |
| Isojasminin (from J. humile) | HepG-2 (Liver Cancer) | 33.49 | [7] |
| Isojasminin (from J. humile) | MCF-7 (Breast Cancer) | 43.12 | [7] |
| Isojasminin (from J. humile) | THP-1 (Leukemia) | 51.07 | [7] |
| Jasmoside (from J. humile) | HepG-2 (Liver Cancer) | 66.47 | [7] |
| Jasmoside (from J. humile) | MCF-7 (Breast Cancer) | 41.32 | [7] |
| Jasmoside (from J. humile) | THP-1 (Leukemia) | 27.59 | [7] |
| Jasminum multiflorum (Hydromethanolic leaf extract) | MCF-7 (Breast Cancer) | 24.81 | [8] |
| Jasminum multiflorum (Hydromethanolic leaf extract) | HCT 116 (Colorectal Cancer) | 11.38 | [8] |
| Jasminum humile (Methanol flower extract) | MCF-7 (Breast Cancer) | 9.3 | [9] |
| Jasminum sambac (Methanol flower extract) | Brine Shrimp Lethality Test | 111.43 | [4][7] |
| Jasminum sambac (Root compounds) | MCF-7 (Breast Cancer) | 35.94 - 243.7 (µM) | [10] |
III. Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to ensure a clear understanding of the experimental context.
A. Plant Extraction
Crude extracts are typically prepared by macerating the dried and powdered plant material (leaves, flowers, or roots) in a suitable solvent, such as methanol, ethanol, or a hydroalcoholic mixture.[7][11] The mixture is then filtered, and the solvent is evaporated to yield the crude extract. Further fractionation can be performed using solvents of varying polarity to separate compounds based on their chemical properties.
B. Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Inhibition Assay: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a key inflammatory mediator. The amount of NO in the cell culture supernatant is measured using the Griess reagent. The ability of the test substance to inhibit NO production is quantified.[5][6]
-
Prostaglandin E2 (PGE2) Production Inhibition Assay: Similar to the NO assay, macrophage cells are stimulated with LPS to produce PGE2. The concentration of PGE2 in the cell culture medium is determined using an enzyme-linked immunosorbent assay (ELISA).[6]
-
Histamine Release Assay: This assay measures the ability of a substance to inhibit the release of histamine from mast cells or basophils, which is a key event in allergic inflammatory responses.[8]
C. Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.[4][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a substance to scavenge the ABTS radical cation. The decrease in absorbance is indicative of antioxidant capacity.[3]
-
Superoxide Radical Scavenging Assay: This assay determines the ability of a substance to scavenge superoxide radicals, which are generated by various enzymatic and non-enzymatic systems.[3]
D. Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Brine Shrimp Lethality Test (BSLT): This is a simple and rapid preliminary toxicity assay. Brine shrimp larvae are exposed to different concentrations of the test substance, and the mortality rate is determined after a specific time period.[4][7]
IV. Signaling Pathways and Mechanisms of Action
The bioactivity of both this compound and crude Jasminum extracts is mediated through the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
A. Anti-inflammatory Signaling Pathways
Both purified secoiridoids and crude extracts from Jasminum species have been shown to exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A crucial pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[12][13]
Caption: Inhibition of the NF-κB signaling pathway by Jasminum compounds.
Another significant pathway involved in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[14] Components of this pathway, such as p38, ERK, and JNK, are activated by various inflammatory stimuli and lead to the production of pro-inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by Jasminum compounds.
B. Antioxidant Mechanism
The antioxidant activity of these substances is primarily attributed to their ability to scavenge free radicals and chelate metal ions. Phenolic and flavonoid compounds, abundant in Jasminum extracts, and the structural features of secoiridoids like this compound, enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4]
C. Cytotoxic Mechanisms
The cytotoxic effects of compounds from Jasminum species against cancer cells are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] For instance, studies on Jasminum humile extract suggest it disrupts the G2/M phase of the cell cycle and increases the percentage of early and late apoptotic cells.[9]
V. Experimental Workflow
The general workflow for investigating and comparing the bioactivity of a pure compound like this compound with a crude plant extract is outlined below.
Caption: General workflow for comparing the bioactivity of a pure compound and a crude extract.
VI. Conclusion
This comparative guide demonstrates that both the purified secoiridoid, this compound (and its close analogs), and crude extracts from Jasminum species possess significant anti-inflammatory, antioxidant, and cytotoxic properties.
-
Crude extracts often exhibit a broad spectrum of activity due to the synergistic or additive effects of their numerous constituents. However, the potency can be variable depending on the plant source, extraction method, and solvent used.
-
Purified compounds , such as the secoiridoids discussed, offer the advantage of a defined chemical entity with a specific mechanism of action. This allows for more precise pharmacological studies and potential for optimization as a drug lead.
The choice between pursuing a purified compound or a standardized crude extract for therapeutic development will depend on the specific therapeutic target, the desired pharmacological profile, and the regulatory pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the full range of bioactive components within Jasminum extracts and their synergistic interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mail.ffhdj.com [mail.ffhdj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 14. researchgate.net [researchgate.net]
In Vivo Validation of 4''-Hydroxyisojasminin's Anthelmintic Effects: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the in vivo validation of 4''-Hydroxyisojasminin as an anthelmintic agent. While the broader field of natural products is being extensively explored for new anthelmintic compounds due to rising drug resistance, specific in vivo efficacy data for this compound is not publicly available in the searched scientific literature. This guide, therefore, serves to outline the standard methodologies for in vivo anthelmintic validation and presents a comparative framework that can be utilized once such data for this compound becomes available.
The increasing prevalence of resistance to conventional anthelmintic drugs necessitates the discovery and validation of novel therapeutic agents.[1][2] Natural products derived from medicinal plants have emerged as a promising source for these new drugs, with numerous studies demonstrating the in vitro and in vivo anthelmintic potential of various plant extracts and their isolated compounds.[2][3][4] The evaluation of these natural products typically involves a two-pronged approach: initial in vitro screening to determine direct effects on the parasites, followed by crucial in vivo studies to assess efficacy within a host organism.[2][5]
Comparative Efficacy of Anthelmintic Compounds
To provide a clear comparison, the following table summarizes in vivo efficacy data for several natural products that have been evaluated against gastrointestinal nematodes. This table is intended to serve as a template for when data on this compound becomes available.
| Treatment Group | Active Compound/Extract | Dose | Parasite Species | Host | Fecal Egg Count Reduction (FECR %) | Worm Burden Reduction (%) | Citation |
| Hypothetical Data | This compound | TBD | Haemonchus contortus | Sheep | TBD | TBD | - |
| Positive Control | Albendazole | 10 mg/kg | Eisenia fetida | - | - | - | [6] |
| Positive Control | Levamisole | 7.5 mg/kg | Haemonchus contortus, Cooperia spp., Oesophagostomum spp. | Sheep | >90% | Not Reported | [7] |
| Experimental | Piper cubeba hydroethanolic extract | 5.0 mg/kg | Haemonchus contortus | Sheep | 84% | Not Reported | [7] |
| Experimental | Artemisia sieversiana methanolic extract | 3 g/kg | Gastrointestinal nematodes | Sheep | 77% | Not Reported | [4] |
| Experimental | Caesalpinia bonducella leaf extract | 800 mg/kg | Hymenolepis diminuta (Cestode) | Rat | 84.38% | 80% | [8] |
| Experimental | Caesalpinia bonducella leaf extract | 800 mg/kg | Syphacia obvelata (Nematode) | Mice | Not Reported | 93% | [8] |
| Experimental | Papaya latex | Not Specified | Trichuris muris | Mice | Significant Reduction | Significant Reduction | [5] |
TBD: To Be Determined, pending availability of experimental data.
Standard Experimental Protocol for In Vivo Anthelmintic Validation
The following is a generalized protocol for conducting in vivo anthelmintic studies in a rodent model, which is a common preclinical model system.
1. Animal Model and Parasite Infection:
-
Host: Typically, Swiss albino mice or Wistar rats are used.
-
Parasite: A common model is the infection of rodents with the cestode Hymenolepis diminuta or the nematode Syphacia obvelata.[8]
-
Infection: Animals are experimentally infected with a known number of infective parasite eggs or larvae.
2. Experimental Groups:
-
Vehicle Control: Animals receive the vehicle (e.g., distilled water, tween-80 solution) used to dissolve/suspend the test compound.
-
Positive Control: Animals are treated with a standard anthelmintic drug (e.g., Praziquantel for cestodes, Albendazole for nematodes) to confirm the validity of the experimental setup.[8]
-
Test Groups: Animals are treated with varying doses of the experimental compound (e.g., this compound).
3. Treatment Administration:
-
The test compound is typically administered orally via gavage.
-
Treatment may be a single dose or multiple doses over a specific period.
4. Efficacy Evaluation:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the reduction in parasite egg output. The percentage reduction is calculated using standard formulas.
-
Worm Burden Reduction: At the end of the experiment, animals are euthanized, and the gastrointestinal tract is examined to count the number of remaining adult worms. The percentage reduction in worm count is calculated relative to the vehicle control group.[8]
5. Toxicity Assessment:
-
Animals are monitored for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
Biochemical analysis of liver and kidney function markers may also be performed.[7]
Visualizing the Path to Validation
The following diagrams illustrate a typical workflow for in vivo anthelmintic drug validation and a conceptual signaling pathway that could be investigated.
Caption: In vivo anthelmintic validation workflow.
Caption: Hypothetical signaling pathway for an anthelmintic compound.
Conclusion
While the potential of this compound as an anthelmintic agent remains to be validated through rigorous in vivo studies, the established methodologies and comparative frameworks presented here provide a clear path forward for its evaluation. Future research should focus on conducting well-controlled in vivo experiments to determine the efficacy, safety, and mechanism of action of this compound against a range of relevant helminth parasites. The generation of such data will be critical in assessing its potential as a novel anthelmintic drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products Are a Promising Source for Anthelmintic Drug Discovery [mdpi.com]
- 3. Medicinal plant extracts and plant-derived polyphenols with anthelmintic activity against intestinal nematodes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. In vitro and in vivo anthelmintic efficacy of plant cysteine proteinases against the rodent gastrointestinal nematode, Trichuris muris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anthelmintic effects of Caesalpinia bonducella (L.) Roxb. leaf extract on Hymenolepis diminuta (Cestoda) and Syphacia obvelata (Nematoda) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4''-Hydroxyisojasminin: A Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance for the safe handling and disposal of 4''-Hydroxyisojasminin in a laboratory setting. All procedures should be carried out by trained scientific personnel.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide outlines the recommended procedures for the disposal of this compound, a secoiridoid compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of chemical waste management for non-hazardous solid organic compounds is advised.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The lack of comprehensive hazard data necessitates careful handling and adherence to standard laboratory safety protocols.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₁₃ | PubChem |
| Molecular Weight | 558.6 g/mol | PubChem |
| Appearance | Solid (assumed) | General knowledge of similar compounds |
| Solubility | No data available | |
| Hazard Classification | Not explicitly classified. Treat as a potentially non-hazardous solid organic compound pending further data. | Inferred |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound. This procedure assumes the compound is a non-hazardous solid. If the material is contaminated with hazardous substances, it must be treated as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
Step 2: Waste Characterization
-
Determine if the this compound waste is pure or mixed with other chemicals.
-
If it is mixed with hazardous solvents or other toxic materials, it must be disposed of as hazardous chemical waste according to your institution's guidelines.
Step 3: Uncontaminated Solid Waste Disposal
-
If the this compound is not contaminated with any hazardous materials, it can likely be disposed of as non-hazardous solid waste.
-
Package the solid waste in a securely sealed container.
-
Label the container clearly as "Non-hazardous laboratory waste" and include the chemical name: "this compound".
-
Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste. Do not place it in general trash to avoid alarming custodial staff.
Step 4: Contaminated Waste Disposal
-
For this compound waste that is contaminated with hazardous materials (e.g., solvents), it must be disposed of as hazardous waste.
-
Collect the contaminated waste in a designated, properly labeled hazardous waste container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Step 5: Documentation
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log.
Experimental Workflow for Disposal
The logical flow for determining the correct disposal path for this compound is illustrated in the diagram below.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific Safety Data Sheet (SDS) for this compound means that a definitive hazard assessment is not available. Laboratory managers and researchers are responsible for conducting a risk assessment and adhering to all local, state, and federal regulations regarding chemical waste disposal. When in doubt, treat the substance as hazardous and consult with your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Logistical Information for Handling 4''-Hydroxyisojasminin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 4''-Hydroxyisojasminin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general principles of handling laboratory chemicals, with specific recommendations derived from data on structurally similar compounds, such as jasmonates and secoiridoid glycosides.
Hazard Assessment and Chemical Properties
Computed Properties of this compound:
| Property | Value |
| Molecular Formula | C26H38O13 |
| Molecular Weight | 558.6 g/mol |
| XLogP3 | -1.4 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 13 |
| Rotatable Bond Count | 9 |
Source: PubChem CID 131847093[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the chemical is handled. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and personal clothing. |
| Foot Protection | Closed-toe Shoes | To protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
3.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware) and waste containers are readily available in the work area.
-
Review Procedures: Before starting, review the experimental protocol and this safety guide.
3.2. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with a solid form, handle it carefully to avoid generating dust. Use a microbalance within a fume hood or an enclosure.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not touch the compound with bare hands. Use appropriate tools for all transfers.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
3.3. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wipe down with a detergent solution.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
4.1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain.
Emergency Procedures
5.1. Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and the laboratory safety officer.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed hazardous waste bag for disposal.
5.2. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow Guides
Caption: Diagram 1: PPE Selection Workflow
Caption: Diagram 2: Waste Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
